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Cecropin-D-like peptide

Cat. No.: B1577540
Attention: For research use only. Not for human or veterinary use.
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Description

Cecropin-D-like peptide is a synthetic cationic antimicrobial peptide (AMP) that serves as a powerful tool for researching new anti-infective strategies. This peptide demonstrates potent, broad-spectrum activity against a range of Gram-negative bacteria . Its research value is particularly high in the study of membrane disruption mechanisms; the peptide initially interacts with microbial surfaces via electrostatic forces and can induce membrane permeabilization, leading to cell lysis and death . Beyond its antibacterial applications, recent investigations highlight its significant antifungal potential. Studies have shown that Cecropin D and its derivatives exhibit fungicidal activity against Candida albicans , destabilizing the cell wall and increasing membrane permeability, which ultimately results in cell necrosis . These peptides can also effectively inhibit the transition of C. albicans from yeast to filamentous form and disrupt biofilm formation, offering a promising avenue for combating resistant fungal infections . Furthermore, due to its derived origin from insect innate immunity and its unique mechanism of action that differs from conventional antibiotics, this peptide is a valuable asset for research aimed at overcoming multidrug resistance . The provided peptide is of high purity (>95%), synthetically produced, and is intended For Research Use Only. It is not intended for diagnostic or therapeutic use.

Properties

bioactivity

Antibacterial, Antifungal

sequence

ENFFKEIERAGQRIRDAIISAAPAVETLAQAQKIIKGGD

Origin of Product

United States

Discovery and Biological Origins of Cecropin D Like Peptides

Initial Isolation and Characterization from Insect Hemolymph

The first members of the cecropin (B1577577) family were discovered and isolated from the hemolymph (the insect equivalent of blood) of the giant silk moth, Hyalophora cecropia. nih.govnih.govmdpi.com Researchers observed that when the moth pupae were challenged with an injection of non-pathogenic bacteria, their hemolymph developed potent antibacterial activity. unl.pt This inducible immune response led to the purification of several active peptides.

Initial characterization revealed these to be small proteins, typically consisting of 35–37 amino acid residues, which were highly basic and lacked cysteine. mdpi.com Among the principal forms identified were cecropins A, B, and D. mdpi.comnih.gov Cecropin D, in particular, showed significant homology to cecropins A and B and was noted to appear in the hemolymph later than the other forms following a bacterial infection. mdpi.com This pioneering work in H. cecropia established the foundation for identifying and understanding a major family of inducible antibacterial peptides in insects. unl.pt

Diversity of Natural Sources

Following their initial discovery in Lepidoptera, cecropins and peptides with similar structures and functions have been identified in a wide variety of other insect orders, including Diptera and Coleoptera, as well as in other non-insect invertebrates. nih.govresearchgate.net This widespread distribution underscores their fundamental role in innate immunity.

The order Lepidoptera remains a rich source for the discovery of new cecropin-D-like peptides.

Hyalophora cecropia : This giant silk moth is the original source from which cecropins, including cecropin D, were first isolated. mdpi.comnih.gov The H. cecropia genome contains three main cecropin genes (A, B, and D) that code for the functional peptides. nih.gov

Manduca sexta : The tobacco hornworm produces several bactericidins, which are recognized as cecropin D-like peptides. unl.pt

Bombyx mori : The domesticated silkworm possesses a large and complex family of cecropin genes, with at least 14 members organized in clusters on two different chromosomes. nih.gov This includes genes for Cecropin D and D2. nih.gov

Agrius convolvuli : A cecropin D-like antibacterial peptide has been identified and characterized from the hemolymph of the sweet potato hornworm larvae. researchgate.net

Antheraea yamamai : While research points specifically to the Chinese oak silk moth, Antheraea pernyi, as having a cecropin D, the presence of these peptides is common among related silk moths. unl.pt

Galleria mellonella : A specific Gm cecropin D-like peptide was purified from the immune hemolymph of the greater wax moth. unl.pt

Table 1: Cecropin-D-like Peptides in Lepidopteran Species

Species Peptide Name(s)
Hyalophora cecropia Cecropin D
Manduca sexta Bactericidins (Cecropin D-like)
Bombyx mori Cecropin D, Cecropin D2
Agrius convolvuli AC cec (Cecropin D-like)
Antheraea pernyi (related species) Cecropin D
Galleria mellonella Gm cecropin D-like peptide

Members of the order Diptera, which includes flies and mosquitoes, also rely on cecropins as part of their immune defense.

Drosophila melanogaster : The well-studied fruit fly has a cluster of four functional cecropin genes (Cec A1, A2, B, and C) and two pseudogenes. nih.govmdpi.com

Anopheles gambiae : Cecropin expression is a known part of the immune response in this important mosquito vector. mdpi.com

Musca domestica : The housefly possesses the largest known family of cecropin genes among Dipterans, with 12 distinct members identified. nih.gov One of these is named cecropin 1. oup.com

Simulium bidentatum : While specific studies on this species are less common, cecropins are broadly distributed across the order Diptera.

Table 2: Cecropin-D-like Peptides in Dipteran Species

Species Peptide Name(s)/Gene Family Size
Drosophila melanogaster 4 functional genes (Cec A1, A2, B, C)
Anopheles gambiae Cecropins (part of immune response)
Musca domestica 12 cecropin gene members (e.g., cecropin 1)
Simulium bidentatum Presence of cecropins is expected

The order Coleoptera (beetles) also features species that produce cecropin-like peptides, demonstrating the ancient origins of these molecules within holometabolous insects.

Acalolepta luxuriosa : Functional cecropin genes have been identified in this beetle species. nih.gov

Oxysternon conspicillatum : This neotropical dung beetle produces a set of novel cecropin-family peptides named Oxysterlins 1, 2, 3, and 4. nih.govresearchgate.net

Paederus dermatitis : This species is known to produce Sarcotoxin Pd, a peptide belonging to the cecropin family. nih.gov

Table 3: Cecropin-D-like Peptides in Coleopteran Species

Species Peptide Name(s)
Acalolepta luxuriosa Cecropin
Oxysternon conspicillatum Oxysterlins (1, 2, 3, 4)
Paederus dermatitis Sarcotoxin Pd

Interestingly, peptides that are structurally and functionally similar to insect cecropins have been discovered in invertebrates outside of the class Insecta, suggesting a deep evolutionary history.

Ascaris suum : This parasitic nematode, which resides in the intestines of pigs, produces a family of cecropins. nih.govnih.gov One of these, Cecropin P1, was initially misidentified as being of mammalian origin before it was correctly traced back to the nematode. mdpi.comnih.govnih.gov The precursors for Ascaris cecropins contain an acidic pro-region at the C-terminus, a feature shared with tunicate cecropins but not most insect cecropins. nih.govnih.gov

Tunicates : Marine invertebrates known as tunicates (e.g., Styela clava) produce cecropin-like peptides called Styelins. nih.govoup.comoup.com Like the nematode cecropins, the precursor for styelin also contains an acidic C-terminal extension, leading to speculation that this may be an ancestral feature of the peptide family. nih.gov

Table 4: Cecropin-D-like Peptides in Other Invertebrates

Species Phylum Peptide Name(s)
Ascaris suum Nematoda Cecropin P1, P2, P3, P4
Styela clava Chordata (Tunicata) Styelins

Molecular Biology and Genetics of Cecropin D Like Peptides

Gene Family Organization and Repertoire

Cecropin-D-like peptides belong to the broader cecropin (B1577577) family, which constitutes a large and diverse group of antimicrobial peptides (AMPs) in insects. mdpi.commdpi.com This family is not limited to Cecropin D but also includes other subtypes such as Cecropins A, B, C, and E, alongside other cecropin-like peptides like Sarcotoxins, Stomoxins, and Enbocins. mdpi.comresearchgate.net

The organization of cecropin genes is as a multigene family, with the number of gene copies varying significantly among different insect species. mdpi.com This variability is a product of evolutionary processes, with evidence suggesting that insect cecropins originated through gene duplication and evolved via a birth-and-death model. mdpi.com For instance, the fruit fly, Drosophila melanogaster, possesses four functional cecropin genes and two non-functional pseudogenes. mdpi.com In contrast, the domesticated silkworm, Bombyx mori, has a more extensive repertoire with at least 14 cecropin family genes. mdpi.com The housefly, Musca domestica, is known to have 12 cecropin members, while the giant silk moth, Hyalophora cecropia, has three primary cecropin genes: A, B, and D. mdpi.comnih.gov This diversity in gene number likely reflects adaptations to different pathogenic pressures encountered by each species. mdpi.com

Table 1: Cecropin Gene Repertoire in Select Insect Species

Species Number of Cecropin Genes/Elements Notes Reference
Hyalophora cecropia 3 (CecA, CecB, CecD) Locus spans ~20 kb. mdpi.comnih.gov
Drosophila melanogaster 4 functional genes, 2 pseudogenes Clustered in a ~7-kb region. mdpi.comnih.gov
Bombyx mori At least 14 Organized in two clusters on different chromosomes. mdpi.com
Musca domestica 12 Represents a large gene family. mdpi.com
Anopheles gambiae 4 (CecA, CecB, CecC, CecD) CecA, B, and C are clustered; CecD is separate. plos.org

Genomic Distribution and Gene Clusters

The genomic arrangement of cecropin genes frequently involves clustering. mdpi.com In Drosophila melanogaster, the four functional cecropin genes (CecA1, CecA2, CecB, and CecC) and two pseudogenes are located together in a compact cluster of approximately 7 kilobases (kb) on the third chromosome. mdpi.comnih.gov Similarly, in Hyalophora cecropia, the genes encoding cecropins A, B, and D are found within a large locus spanning about 20 kb. mdpi.comnih.gov The silkworm, Bombyx mori, displays a different arrangement, with its 14 cecropin elements organized into two distinct clusters located on separate chromosomes. mdpi.com

However, this clustered organization is not universal for all cecropin genes, as demonstrated by the mosquito Anopheles gambiae. In this species, the genes for cecropins A, B, and C form a cluster on the X chromosome. plos.org In contrast, the gene for Cecropin D is found isolated on an autosomal chromosome (chromosome 2), indicating a distinct genomic context and potentially a different regulatory environment. plos.org

Gene Cloning and Sequence Characterization

The cloning and sequencing of Cecropin-D-like peptide genes from various insects have provided detailed insights into their structure, from the initial transcript to the final, active peptide.

cDNA Cloning and Open Reading Frame (ORF) Analysis

The process of cDNA cloning has been instrumental in defining the structure of Cecropin-D-like genes. In the moth Agrius convolvuli, the full-length cDNA for its Cecropin D3 (AcCec) was determined to be 318 base pairs (bp) long. tandfonline.comtandfonline.com This sequence includes a 5' untranslated region (UTR) of 47 bp, a 3' UTR of 82 bp with a characteristic poly(A) tail, and an open reading frame (ORF) of 189 bp. tandfonline.comtandfonline.com This ORF translates into a precursor polypeptide of 63 amino acids. tandfonline.comtandfonline.com

In Anopheles gambiae, the Cecropin D gene exhibits a typical eukaryotic gene structure, consisting of two exons separated by a single intron. plos.org The first exon is 172 bp and encodes the 5'-UTR, the signal peptide, and the first ten amino acids of the mature peptide. plos.org The second exon, at 253 bp, encodes the remainder of the mature peptide and the 3'-UTR. plos.org

Signal Peptide Processing and Mature Peptide Formation

Cecropins are initially synthesized as larger preproproteins that undergo several processing steps to yield the mature, active peptides. nih.gov The initial polypeptide translated from the ORF contains an N-terminal signal peptide that directs the protein for secretion. This signal peptide is then cleaved off.

For Agrius convolvuli Cecropin D3, the 63-amino acid precursor is processed to remove a 24-amino acid signal peptide, resulting in a mature peptide of 38 amino acids. tandfonline.comtandfonline.com Similarly, the Anopheles gambiae Cecropin D is synthesized as a 67-amino acid precursor, and cleavage of a 24-residue signal sequence produces a mature 43-amino acid peptide. plos.orgmalariaworld.org A common post-translational modification in many cecropins is C-terminal amidation, which is believed to be important for the peptide's stability and antimicrobial activity. researchgate.net

Sequence Homology and Conservation

Cecropin-D-like peptides show a degree of sequence homology across different insect species, though with notable variations. The mature AcCec peptide from Agrius convolvuli shares high similarity with other D-type cecropins. tandfonline.com It has a 94% sequence homology with the cecropin from the tobacco hornworm, Manduca sexta. tandfonline.comtandfonline.com The homology is lower when compared to more distantly related species: 78% with H. cecropia, 62% with B. mori, and 52% with Artogeia rapae. tandfonline.comtandfonline.com

Table 2: Sequence Homology of Agrius convolvuli Cecropin D3 (AcCec) with Other Insect Cecropins

Comparison Species Homology (%) Reference
Manduca sexta 94% tandfonline.comtandfonline.com
Hyalophora cecropia 78% tandfonline.comtandfonline.com
Bombyx mori 62% tandfonline.comtandfonline.com
Artogeia rapae 52% tandfonline.comtandfonline.com

Transcriptional Regulation and Expression Induction

The expression of cecropin genes is tightly regulated and is a key component of the insect's humoral immune response. A primary trigger for the transcription of these genes is infection by bacteria or other microorganisms. nih.govnih.gov In Drosophila, the expression of cecropin genes is controlled by the Toll and Imd signaling pathways, which are central to the fly's innate immune system. nih.gov

Interestingly, the expression timing can vary between different cecropin family members within the same organism. In Hyalophora cecropia, exposure to live bacteria leads to a rapid induction of Cecropin A and B transcripts within two hours. nih.gov The expression of the Cecropin D gene, however, is delayed, with transcripts appearing between 48 and 96 hours post-infection. nih.gov This suggests distinct regulatory mechanisms and potentially different roles for the various cecropins during an immune response.

In Anopheles gambiae, Cecropin D shows a unique expression profile, being primarily produced and responsive to immune challenges during the late larval stages of development. malariaworld.org In general, fat bodies and hemocytes (insect blood cells) are major sites of cecropin gene expression following an immune challenge. tandfonline.com While induction upon infection is the primary mode of regulation, some cecropin genes may also be expressed at low, constitutive levels in specific tissues even in the absence of infection. mdpi.com

Inducible Expression in Response to Pathogen Challenge

The expression of Cecropin-D-like peptides is not typically constant; instead, it is highly inducible and serves as a key component of the innate immune response in insects. mdpi.com While low, constitutive levels of cecropin gene expression can be detected in specific tissues such as the fat body or midgut in the absence of infection, their transcription is massively upregulated following an immune challenge. mdpi.com This inducible expression is a hallmark of their function as effector molecules in host defense. nih.gov

Upon systemic infection or septic injury, the synthesis of Cecropin-D-like peptides is primarily localized to the fat body, an organ analogous to the mammalian liver, and to certain types of blood cells known as hemocytes. mdpi.comnih.gov The induction is rapid, with peak expression observed as early as three hours post-infection in some species, allowing for a swift response to invading microbes. nih.gov This rapid synthesis is crucial for immediate defense mechanisms, likely acting in concert with cellular responses like phagocytosis. nih.gov

Research has demonstrated this inducible expression in response to a variety of microbial challenges. In Drosophila melanogaster, the injection of bacteria triggers a strong expression of cecropin genes in the fat body and hemocytes. nih.gov Genetic studies have confirmed that these peptides are vital for controlling infections by specific Gram-negative bacteria, such as Enterobacter cloacae and Providencia heimbachae. biorxiv.org Furthermore, the expression of a novel Cecropin D in the mosquito Anopheles gambiae was found to be uniquely immune-responsive during the late larval stages, highlighting a developmental context to its induction. malariaworld.org The induction is not limited to live pathogens; components of microbial cell walls, such as lipopolysaccharide (LPS) from Gram-negative bacteria, are sufficient to trigger cecropin gene expression in vitro. nih.gov

The following table summarizes findings on the inducible expression of Cecropin-D-like peptides in response to various stimuli.

Organism Inducing Agent/Pathogen Tissues of Expression Observed Response
Drosophila melanogaster (Fruit fly)General bacteria injection; Lipopolysaccharide (LPS)Fat body, HemocytesStrong upregulation of Cecropin A and B genes. nih.gov
Drosophila melanogaster (Fruit fly)Enterobacter cloacae, Providencia heimbachae (Gram-negative bacteria)Systemic (Fat body, Hemocytes)Cecropins contribute to the control of pathogen load. biorxiv.org
Manduca sexta (Tobacco hornworm)BacteriaFat bodySynthesis of bacteria-regulated, Cecropin D-like peptides. nih.gov
Anopheles gambiae (Mosquito)Immune challengeWhole organism (Larvae)Unique expression and immune-responsiveness of Cecropin D at late larval stages. malariaworld.org
Hyalophora cecropia (Cecropia moth)Bacterial infectionHemolymphIsolation of the first inducible antimicrobial peptides, cecropins. biorxiv.org

Differential Gene Expression in Immune Response Pathways

The inducible expression of this compound genes is tightly regulated by conserved innate immune signaling pathways. In insects, the two primary pathways responsible for activating antimicrobial peptide (AMP) gene expression are the Toll and the Immune deficiency (IMD) pathways. mdpi.com These pathways are triggered by the recognition of distinct pathogen-associated molecular patterns (PAMPs), leading to the activation of specific transcription factors that drive the expression of target genes, including those for cecropins. mdpi.com

The IMD pathway is principally activated by the diaminopimelic acid (DAP)-type peptidoglycan found in the cell walls of Gram-negative and certain Gram-positive bacteria. mdpi.com This leads to the activation of a Relish-like transcription factor, which in turn initiates the transcription of a specific set of AMP genes, prominently featuring cecropins. mdpi.com The Toll pathway is typically triggered by lysine-type peptidoglycan from most Gram-positive bacteria and β-glucan from fungi. mdpi.com This pathway culminates in the nuclear translocation of the transcription factors Dorsal and/or Dif, which induce a different, though sometimes overlapping, set of AMPs. mdpi.com

In Drosophila melanogaster, the four cecropin genes (CecA1, CecA2, CecB, and CecC) are clustered in the genome and their expression is regulated by both the Toll and IMD pathways. nih.govbiorxiv.org While the IMD pathway is considered the crucial regulator for cecropin expression in response to Gram-negative bacteria, the Toll pathway also provides a significant input, particularly in defense against fungi. nih.govbiorxiv.orgescholarship.org This dual regulation allows the organism to fine-tune its immune response and deploy cecropins against a broader range of pathogens. biorxiv.org For instance, the regulation of the cecropin locus by both pathways helps explain their role in antifungal defense. nih.govescholarship.org

The table below outlines the differential regulation of this compound genes by major immune pathways.

Immune Pathway Typical Inducer (PAMP) Key Transcription Factor Target Cecropin Genes (Example: Drosophila) Primary Target Pathogen Class
IMD Pathway DAP-type peptidoglycanRelishCecA1, CecA2, CecB, CecC mdpi.comGram-negative bacteria mdpi.com
Toll Pathway Lys-type peptidoglycan, β-glucanDorsal, DifCecA1, CecA2, CecB, CecC (receives input) nih.govmdpi.comGram-positive bacteria, Fungi mdpi.com

Structural Characteristics and Conformational Dynamics of Cecropin D Like Peptides

Primary Structure Analysis

The primary structure, or amino acid sequence, of Cecropin-D-like peptides dictates their fundamental physicochemical properties, including charge, hydrophobicity, and their potential for higher-order folding. These peptides are generally small, typically composed of 34 to 55 amino acid residues in their mature, active form. mdpi.comencyclopedia.pubnih.gov

Table 1: Amino Acid Sequence of Hyalophora cecropia Cecropin (B1577577) D and Related Cecropins

PeptideSequenceLengthSource
Cecropin D WNPFKELEKVGQRVRDAVISAGPAVATVAQATALAK36 nih.gov
Cecropin A KWKLFKKIEKVGQNIRDGIIKAGPAVAVVGQATQIAK37 wikipedia.org
Cecropin B KWKVFKKIEKMGRNIRNGIVKAGPAIAVLGEAKAL35 wikipedia.org

While there is variability among different Cecropin-D-like peptides, several residues and motifs are highly conserved, indicating their functional importance. Aromatic residues, particularly Tryptophan (Trp) and Phenylalanine (Phe), are often found within the N-terminal region. frontiersin.org For example, Hyalophora cecropia Cecropin D begins with the sequence Trp-Asn-Pro-Phe. nih.gov The presence of these aromatic residues in the amphipathic N-terminal helix has been shown to be essential for the peptide's interaction with and subsequent permeabilization of the inner membrane of Gram-negative bacteria. frontiersin.org The two N-terminal residues (Gly-Trp) of Sarcotoxin-IA, a related peptide, are also noted as being important for its activity. nih.gov

Sequence alignments reveal homology between different cecropins, suggesting they evolved from a common ancestral gene. nih.gov Though less basic, Cecropin D shares significant homology with Cecropins A and B. tandfonline.comnih.gov The C-terminal region across many cecropins is often amidated, a post-translational modification that can enhance antimicrobial activity by stabilizing the structure and improving interaction with lipid membranes. encyclopedia.pubnih.gov

Secondary and Tertiary Structure Elucidation

Cecropin-D-like peptides are conformationally flexible. Circular dichroism (CD) spectroscopy studies show that they typically exist in a disordered or random coil state in aqueous solutions. nih.govencyclopedia.pubnih.gov However, upon encountering a membrane-mimicking environment, such as solutions containing trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change to adopt a predominantly alpha-helical structure. nih.govencyclopedia.pubnih.govmdpi.com This transition is a hallmark of their mechanism of action.

Table 2: Secondary Structure Content of Cecropin-like Peptides in Different Environments

PeptideEnvironmentPredominant StructureObservationReference
PapiliocinAqueous SolutionUnordered/Random CoilLacks defined secondary structure. nih.gov
PapiliocinDPC or SDS MicellesAlpha-helicalExhibits double negative maxima at ~205/208 nm and 220/222 nm, characteristic of α-helices. nih.gov
Peyn-cecPBS (Aqueous)Random CoilShows a typical random coil spectrum. nih.gov
Peyn-cec50% TFE or 20 mM SDSAlpha-helicalDisplays two minimum adsorptions at 208 and 222 nm. nih.gov
Cecropin P1DPC MicellesAlpha-helicalForms an α-helix for nearly its entire length. acs.org

The functional structure of Cecropin-D-like peptides is characterized by two main α-helical segments. tandfonline.commdpi.com For example, structural studies of Papiliocin, a cecropin-like peptide, revealed two α-helices spanning residues 3-21 and 25-36. nih.gov Similarly, Sarcotoxin-IA contains an N-terminal helix (residues 3-23) and a C-terminal helix (residues 28-38). nih.gov This helix-hinge-helix motif is a common structural framework for the cecropin family. semanticscholar.orgacs.org Peptides designed to have a high α-helical content (around 80%) often exhibit potent antimicrobial activity. mdpi.com

A defining characteristic of Cecropin-D-like peptides is the spatial segregation of polar and nonpolar residues, resulting in two functionally distinct domains. mdpi.comencyclopedia.pubnih.gov

Amphipathic N-Terminal Domain: The N-terminal helix is amphipathic, meaning it has one face that is predominantly composed of hydrophilic, positively charged residues and an opposing face that is hydrophobic. frontiersin.orgtandfonline.com This allows the peptide to interact favorably with both the aqueous environment and the charged headgroups of microbial lipid membranes. encyclopedia.pub The cationic face is crucial for the initial electrostatic attraction to the negatively charged bacterial surface. mdpi.com

Hydrophobic C-Terminal Domain: The C-terminal segment is generally more hydrophobic than the N-terminus. frontiersin.orgmdpi.comencyclopedia.pubacs.org This hydrophobic helix is believed to insert into the nonpolar acyl chain core of the lipid bilayer, a critical step in membrane disruption. mdpi.comacs.org This structural arrangement, with a basic N-terminus and a hydrophobic C-terminus, is a recurring theme in many cecropins and is vital for their lytic activity. mdpi.comtandfonline.com

Connecting the N-terminal and C-terminal α-helices is a flexible hinge region. frontiersin.orgmdpi.comencyclopedia.pub This segment is often rich in Glycine (B1666218) (Gly) and Proline (Pro) residues. frontiersin.orgnih.govmdpi.com The presence of Glycine provides conformational flexibility, while Proline introduces a kink in the peptide backbone, effectively breaking the helical structure and allowing the two helical domains to move relative to each other. nih.gov This flexibility is considered crucial for the peptide to properly orient itself and insert into the membrane to form pores or channels. mdpi.commalariaworld.org For example, the sequence Alanine-Glycine-Proline is a common hinge motif. semanticscholar.orgmdpi.com Synthetic peptides that lack this flexible hinge have shown significantly reduced antibacterial activity, highlighting the functional importance of this structural feature. malariaworld.org

Conformational Changes Upon Membrane Interaction

Cecropin-D-like peptides, in their soluble state within an aqueous environment, typically lack a defined, stable three-dimensional structure. nih.govencyclopedia.pubencyclopedia.pubnih.gov However, a critical aspect of their biological function is their ability to undergo a significant conformational transformation upon encountering a microbial membrane. This interaction triggers a structural rearrangement that is fundamental to their mechanism of action. encyclopedia.pubnih.gov The peptide's structure is induced by the interface of the membrane, a process that can be studied in detail using various biophysical techniques and membrane-mimicking models. nih.govcore.ac.uk

Random Coil to Alpha-Helix Transition

In aqueous solutions, such as phosphate-buffered saline (PBS), Cecropin-D-like peptides predominantly exist in a disordered or "random coil" conformation. nih.govnih.govmdpi.comacs.org This lack of a fixed structure is evident in circular dichroism (CD) spectroscopy, which shows a characteristic single minimum absorbance at approximately 200 nm for peptides in this state. acs.org

Upon interaction with a membrane surface or a hydrophobic environment, these peptides undergo a pronounced and rapid conformational change, folding into a more ordered, amphipathic α-helical structure. nih.govencyclopedia.pubencyclopedia.pub This transition is a hallmark of many membrane-active antimicrobial peptides. encyclopedia.pub The resulting α-helix positions its hydrophobic amino acid residues to interact with the lipid core of the membrane, while the hydrophilic residues face towards the aqueous environment or the polar head groups of the lipids. encyclopedia.pubnih.gov This amphipathic nature is crucial for membrane disruption. The formation of this secondary structure is considered a prerequisite for the peptide's activity, allowing it to perturb and permeabilize the bacterial membrane. encyclopedia.pubacs.org For instance, studies on various cecropin-like peptides, including those from Drosophila melanogaster, demonstrate this shift from a random coil in buffer to a helical conformation in membrane-mimicking solvents. acs.org

Role of Membrane Mimetic Environments (e.g., SDS, DPC Micelles)

To investigate the structural dynamics of Cecropin-D-like peptides in a controlled laboratory setting, researchers utilize membrane mimetic environments. These systems simulate the physicochemical properties of a biological membrane. Among the most common are micelles formed from detergents like the anionic sodium dodecyl sulfate (SDS) and the zwitterionic dodecylphosphocholine (B1670865) (DPC). acs.orgnih.govnih.gov

Sodium Dodecyl Sulfate (SDS) Micelles: SDS micelles carry a net negative charge, which effectively mimics the anionic surface of bacterial membranes. nih.govacs.org The electrostatic attraction between the cationic peptide and the negatively charged micelle surface is a key initial step in the interaction. nih.gov Upon binding, the peptide inserts into the hydrophobic core of the micelle, triggering the transition to an α-helical conformation. nih.govacs.org CD spectroscopy of numerous cecropin-like peptides, such as Papiliocin, Cecropin A, and a Cecropin-B-like peptide from Anticarsia gemmatalis, confirms this structural change in the presence of SDS. nih.govnih.gov The CD spectra in SDS solutions show characteristic double minima at approximately 208 nm and 222 nm, which are indicative of α-helical content. mdpi.comacs.orgnih.gov Some studies suggest that interactions with SDS micelles are more likely to induce a helix-hinge-helix structure, which is a common feature of cecropins. acs.org

Dodecylphosphocholine (DPC) Micelles: DPC is a zwitterionic detergent, meaning it has both a positive and a negative charge, resulting in a net neutral headgroup. It is often used to mimic eukaryotic or general membrane environments. nih.govnih.gov Like SDS, DPC micelles provide a hydrophobic core and a hydrophilic surface that facilitate the folding of peptides into stable secondary structures. nih.govacs.org Nuclear Magnetic Resonance (NMR) spectroscopy studies of cecropin-like peptides, such as Cecropin P1 and Papiliocin, in DPC micelles have provided high-resolution three-dimensional structures. nih.govnih.govacs.org These studies confirm the formation of extensive α-helical domains. For example, the structure of Papiliocin in DPC micelles was determined to have an α-helical structure from Lys3 to Lys21 and from Ala25 to Val35, connected by a hinge region. nih.gov Similarly, Cecropin P1 was found to form a single, well-converged α-helix from Trp2 to Gln27 in a DPC micelle environment. acs.org

The use of these mimetic environments is crucial for understanding the structure-activity relationships of Cecropin-D-like peptides, demonstrating that the peptide itself does not require a pre-formed structure but rather adopts its active conformation in response to the target membrane environment. nih.gov

Data Tables

Table 1: Conformational State of Cecropin-like Peptides in Different Environments Determined by Circular Dichroism (CD) Spectroscopy

Peptide Environment Observed Conformation Key Spectral Features Reference(s)
Peyn-cec, Pvul-cec, Tpen-cec 10 mM PBS (pH 7.4) Random Coil Not Specified mdpi.com
20 mM SDS α-Helix Two minima at 208 and 222 nm mdpi.com
Papiliocin, Cecropin A Aqueous Solution Unordered Structure Not Specified nih.gov
DPC Micelles α-Helix Double negative maxima at 205 and 220 nm nih.gov
SDS Micelles α-Helix Double negative maxima at 205 and 220 nm nih.gov
CecB (D. melanogaster) Buffer Random Coil Single minimum at ~200 nm acs.org
SDS Micelles α-Helix Minima at 208 and 222 nm acs.org
AgCecropB Aqueous Environment Random Coil Not Specified nih.gov

Table 2: Structural Details of Cecropin-like Peptides in DPC Micelles from NMR Spectroscopy

Peptide Helical Regions Hinge Region Structural Notes Reference(s)
Papiliocin Lys3 - Lys21 (N-terminal) Ala25 - Val35 (C-terminal) Present (around residue 22-24) The structure features a longer N-terminal helix and a shorter C-terminal helix compared to Cecropin A in HFIP. nih.gov

| Cecropin P1 (CP1) | Trp2 - Gln27 | No evidence of a hinge | Forms a single, continuous α-helix for almost its entire length. The N-terminal portion is amphiphilic, and the C-terminal is hydrophobic. | nih.govacs.orgresearchgate.net |

Table 3: List of Mentioned Compounds

Compound Name Type
Cecropin-D-like peptide Antimicrobial Peptide
Cecropin A Antimicrobial Peptide
Cecropin B Antimicrobial Peptide
Cecropin P1 (CP1) Antimicrobial Peptide
Papiliocin Antimicrobial Peptide
Peyn-cec Antimicrobial Peptide
Pvul-cec Antimicrobial Peptide
Tpen-cec Antimicrobial Peptide
AgCecropB Antimicrobial Peptide
Sodium dodecyl sulfate (SDS) Anionic Detergent
Dodecylphosphocholine (DPC) Zwitterionic Detergent
Phosphate-buffered saline (PBS) Buffer Solution
Trifluoroethanol (TFE) Organic Solvent
Lysine (B10760008) (Lys) Amino Acid
Alanine (Ala) Amino Acid
Valine (Val) Amino Acid
Tryptophan (Trp) Amino Acid

| Glutamine (Gln) | Amino Acid |

Mechanisms of Action of Cecropin D Like Peptides

Membrane Interaction and Disruption Models

The primary mode of action for the majority of Cecropin-D-like peptides involves a direct and destructive interaction with the microbial cell membrane. This interaction is governed by a series of physicochemical events, leading to the loss of membrane integrity and subsequent cell lysis. Several models have been proposed to elucidate this process.

Electrostatic Interactions with Anionic Microbial Membranes

The initial and crucial step in the antimicrobial action of Cecropin-D-like peptides is their electrostatic attraction to the negatively charged components of microbial membranes. mdpi.com These peptides are characteristically cationic, possessing a net positive charge due to the presence of basic amino acid residues. nih.gov This positive charge facilitates a strong electrostatic interaction with anionic molecules abundant in microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This initial binding concentrates the peptides on the microbial surface, a prerequisite for subsequent disruptive actions. mdpi.com Studies have demonstrated that modifications increasing the net positive charge of Cecropin (B1577577) D-like peptides can enhance their antimicrobial activity, underscoring the significance of this electrostatic interaction. mdpi.com

Pore Formation Hypotheses (e.g., Barrel-Stave, Toroidal-Pore Models)

Following the initial binding, it is hypothesized that Cecropin-D-like peptides can form transmembrane pores, creating channels that disrupt the vital ion gradients across the microbial membrane. wikipedia.org Two primary models describe this process:

Barrel-Stave Model: In this model, the peptides insert perpendicularly into the lipid bilayer, aggregating to form a barrel-like structure. The hydrophobic regions of the peptides align with the lipid core of the membrane, while the hydrophilic regions face inward, creating a water-filled channel. nih.govresearchgate.net This pore allows for the unregulated passage of water and ions, leading to osmotic instability and cell death. mdpi.com

Toroidal-Pore Model: This model also involves the insertion of peptides into the membrane to form a pore. However, in the toroidal-pore model, the lipid monolayers are bent continuously, lining the pore along with the peptides. nih.govresearchgate.net This creates a "wormhole-like" structure where the head groups of the lipids are associated with the hydrophilic faces of the peptides throughout the pore. mdpi.com This model suggests a more significant disruption of the membrane structure compared to the barrel-stave model. researchgate.net

Carpet Model of Membrane Lysis

An alternative to pore formation is the "carpet" model. In this mechanism, the peptides accumulate on the surface of the microbial membrane, aligning parallel to the lipid bilayer and forming a "carpet-like" layer. nih.govasm.org Once a threshold concentration is reached, this peptide carpet disrupts the membrane's curvature and integrity, leading to the formation of transient holes or the complete disintegration of the membrane in a detergent-like manner. nih.gov This model is characterized by a widespread destabilization of the membrane rather than the formation of discrete, stable pores. frontiersin.org Evidence suggests that some Cecropin-D-like peptides may act via this mechanism, causing significant changes to the integrity of the cell membrane. nih.gov

Destabilization of Cell Wall Integrity

Beyond the cell membrane, some Cecropin-D-like peptides have been shown to destabilize the integrity of the microbial cell wall. nih.gov The cell wall provides structural support and protection to microbial cells. mdpi.com Electron microscopy studies have revealed that treatment with Cecropin-D-like peptides can lead to a roughened and damaged cell surface, indicating a direct or indirect effect on the cell wall structure. koreascience.kr This destabilization can compromise the cell's ability to withstand osmotic pressure and may also facilitate the peptides' access to the underlying cell membrane.

Increased Membrane Permeability and Intracellular Leakage

A direct consequence of the membrane disruption caused by Cecropin-D-like peptides, whether through pore formation or the carpet model, is a dramatic increase in membrane permeability. koreascience.kr This loss of the membrane's selective barrier function leads to the leakage of essential intracellular components, including ions, ATP, metabolites, and even larger molecules like proteins and nucleic acids. koreascience.kr This leakage dissipates the electrochemical gradients necessary for cellular processes such as energy production and transport, ultimately leading to metabolic arrest and cell death. wikipedia.org Studies have documented the release of intracellular contents from microbial cells upon treatment with these peptides, confirming their ability to permeabilize the membrane. koreascience.kr

Non-Membrane Targeting Mechanisms

While membrane disruption is a primary mechanism, a growing body of evidence suggests that Cecropin-D-like peptides can also exert their antimicrobial effects by targeting intracellular processes. After crossing the cell membrane, these peptides can interfere with fundamental cellular functions.

Inhibition of Microbial Respiration

While direct inhibition of the respiratory chain is not the most commonly cited mechanism for cecropin-D-like peptides, their ability to disrupt the microbial cell membrane can indirectly lead to the impairment of cellular respiration. The dissipation of the membrane potential, a critical component of the proton motive force that drives ATP synthesis, is a direct consequence of membrane permeabilization. Furthermore, some studies on cecropins have shown that these peptides can induce the production of reactive oxygen species (ROS) in fungi like Candida albicans. mdpi.com This increase in ROS can lead to oxidative stress and damage to cellular components, including the mitochondria, which are central to cellular respiration. The resulting mitochondrial dysfunction contributes significantly to the fungicidal activity of these peptides. mdpi.com

Interference with Cell Wall Synthesis

The primary mode of action for many cecropin-D-like peptides involves the disruption of the microbial cell envelope. In fungi such as Candida albicans, treatment with synthetic peptides derived from cecropin D has been shown to cause destabilization and damage to the yeast cell wall. nih.gov Scanning electron microscopy has revealed altered cell surface morphology, including roughness and the leakage of intracellular contents, indicating a direct interaction with and disruption of the cell wall structure. nih.gov While they may not inhibit the enzymatic pathways of cell wall synthesis in the same manner as drugs like caspofungin (which targets β-1,3-glucan synthase), the physical damage they inflict compromises the structural integrity of the cell wall, rendering the microorganism susceptible to osmotic stress and lysis. nih.gov

Deactivation of Bacterial Proteins

Currently, there is limited direct evidence to suggest that cecropin-D-like peptides specifically target and deactivate intracellular bacterial proteins as a primary mechanism of action. The rapid, lytic nature of their activity points towards a more direct assault on the cellular membranes. However, by disrupting the cell membrane and causing leakage of intracellular contents, these peptides can create an environment where essential proteins and enzymes are lost or their function is indirectly compromised due to changes in the intracellular milieu. Additionally, some antimicrobial peptides have been shown to translocate across the membrane and interact with intracellular targets, including DNA. nih.gov While this has been suggested for some cecropin-like peptides, further research is needed to elucidate specific interactions with and deactivation of bacterial proteins by cecropin-D-like peptides.

Induction of Programmed Cell Death (e.g., Yeast Apoptosis)

Beyond direct membrane lysis, cecropin-D-like peptides have been shown to induce programmed cell death, or apoptosis, in yeast. nih.gov This is a more regulated process of cell suicide characterized by specific biochemical and morphological changes. In Candida albicans, treatment with cecropin D-derived peptides leads to an increase in ROS production, mitochondrial dysfunction, and enhanced metacaspase activity, all of which are hallmarks of apoptosis. nih.gov The induction of ROS and subsequent mitochondrial damage are key events in the apoptotic cascade. mdpi.com This pro-apoptotic mechanism contributes significantly to the fungicidal properties of these peptides, representing a more complex mode of action than simple membrane permeabilization. nih.gov

Role of Specific Residues in Mechanistic Efficacy

Importance of Aromatic Residues (Tryptophan, Phenylalanine)

Aromatic residues, particularly Tryptophan (Trp) and Phenylalanine (Phe), located within the amphipathic N-terminal helix of cecropin-D-like peptides, are essential for their interaction with and disruption of microbial membranes. nih.govnih.gov These hydrophobic side chains are thought to have close contact with the acyl chains of the lipid bilayer. nih.gov

Saturation transfer difference (STD)-NMR experiments have demonstrated that Trp² and Phe⁵ in the N-terminal helix of cecropin-like peptides play a significant role in their interaction with both bacterial and fungal cell membranes. nih.gov The presence of these aromatic residues is critical for the initial peptide-pathogen interaction, which subsequently leads to the permeabilization of the inner membrane of Gram-negative bacteria. nih.gov The unique properties of Tryptophan, with its high affinity for the interfacial region of biological membranes, can potentiate the interaction of these peptides with the membrane surface. nih.gov Substitution of other residues with Tryptophan has been shown to enhance the antimicrobial activity of cecropin-melittin hybrid peptides. nih.gov

Peptide/AnalogAromatic Residue(s)Key Finding
PapiliocinTrp², Phe⁵Important for interaction with bacterial and fungal membranes. nih.gov
Cecropin ATrp², Phe⁵Crucial for interaction with bacterial and fungal membranes. nih.gov
Piscidin-1 AnalogsPhe², Phe⁶Phe² is key for both antibacterial activity and cytotoxicity, while Phe⁶ is essential for antibacterial activity. nih.gov
BP100 AnalogsTryptophanSubstitution with Trp can enhance antibacterial activity and cell selectivity. nih.gov

Influence of C-Terminal Modification (e.g., Amidation, Lysine (B10760008) Addition)

Modifications to the C-terminus of cecropin-D-like peptides can significantly enhance their antimicrobial properties. These modifications often aim to increase the peptide's net positive charge and/or its stability.

Amidation: C-terminal amidation is a common post-translational modification that neutralizes the negative charge of the C-terminal carboxyl group. This modification can increase the peptide's stability against degradation by carboxypeptidases and enhance its interaction with the negatively charged microbial membranes. nih.gov The effect of C-terminal amidation on antimicrobial efficacy can be variable, sometimes increasing, decreasing, or having no effect on activity, depending on the specific peptide sequence. core.ac.uklsbu.ac.uk For some peptides, amidation is crucial for stabilizing the structure required for membrane interaction. researchgate.net

ModificationPeptide TypeEffect on Activity
C-terminal AmidationVarious antimicrobial peptidesVariable; can enhance stability and membrane interaction. nih.govcore.ac.uklsbu.ac.uk
C-terminal Lysine AdditionCecropin D-like peptideIncreased broad-spectrum bactericidal activity. researchgate.net
Lysine EnrichmentCecropin-mellitin hybrid peptideRetained antimicrobial activity with enhanced selectivity. nih.gov
C-terminal RWW stretchCecropin-like peptideEnhanced antibacterial activity. nih.gov

Biological Activities and Functional Efficacy Non Human Contexts

Antimicrobial Spectrum of Activity

Cecropin-D-like peptides and their synthetic derivatives exhibit a wide range of antimicrobial activities, targeting various pathogenic microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi.

Efficacy Against Gram-Negative Bacteria (e.g., E. coli, P. aeruginosa, K. pneumoniae)

Cecropins are particularly noted for their potent activity against Gram-negative bacteria. mdpi.comnih.gov This efficacy is attributed to the interaction between the cationic peptide and the negatively charged components of the bacterial outer membrane. mdpi.com The presence of aromatic residues like phenylalanine in the N-terminal helix is crucial for these interactions, leading to the permeabilization of the inner membrane. mdpi.com

Synthetic modifications of the natural Cecropin (B1577577) D-like peptide from the greater wax moth, Galleria mellonella, have been shown to enhance this antibacterial activity. For instance, increasing the peptide's net positive charge has led to derivatives with significantly improved efficacy. A synthetic cationic peptide, ΔM2, which has a +9 charge, is particularly effective against Gram-negative bacteria. mdpi.com Further research on a short cationic peptide derived from Cecropin D (CAMP-CecD) demonstrated bactericidal effects against both wild-type and multidrug-resistant (MDR) strains of Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov Notably, MDR P. aeruginosa showed higher susceptibility to this peptide. nih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of Cecropin-D-like Peptides against Gram-Negative Bacteria

PeptideBacterial StrainMIC (μg/mL)Reference
CAMP-CecDK. pneumoniae (Wild-Type & MDR)32 to >256 nih.gov
CAMP-CecDP. aeruginosa (Wild-Type & MDR)32 to >256 nih.gov

Efficacy Against Gram-Positive Bacteria (S. aureus, M. luteus)

While generally more effective against Gram-negative species, Cecropin-D-like peptides also demonstrate activity against a range of Gram-positive bacteria. mdpi.comnih.gov Natural cecropins and their analogues have shown activity against bacteria such as Micrococcus luteus. mdpi.com

Synthetic derivatives have been specifically engineered to enhance activity against clinically relevant Gram-positive pathogens. A notable example is the synthetic peptide ΔM3, derived from a Cecropin D-like sequence, which possesses high antimicrobial activity against Staphylococcus aureus. mdpi.com Another peptide, C18, derived from Cecropin 4, exhibited a minimal inhibitory concentration (MIC) of 4 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Antifungal Activity (e.g., Candida species, Aspergillus species)

The antifungal properties of Cecropin-D-like peptides have been a subject of significant research. Synthetic peptides ΔM3 and ΔM4, derived from an insect Cecropin D, have demonstrated potent fungicidal activity against several yeast forms of Candida. mdpi.com Their efficacy was notable against Candida albicans, Candida tropicalis, and Candida parapsilosis, with minimal fungicidal concentrations (MFC) in the micromolar range. mdpi.com However, Candida glabrata exhibited greater resistance to these peptides. mdpi.com The antifungal action involves the destabilization of the yeast cell wall. mdpi.com While specific studies on Cecropin-D-like peptides against Aspergillus species are limited, the broader cecropin family, such as Cecropin A, has been shown to be effective against fungi like Aspergillus spp. researchgate.net

Table 2: Minimal Fungicidal Concentrations (MFC) of Cecropin D-Derived Peptides against Candida Species

PeptideFungal StrainMFC99.9 (μM)Reference
ΔM3C. albicans1.6 mdpi.com
ΔM4C. albicans3.1 mdpi.com
ΔM3C. tropicalis1.6 mdpi.com
ΔM4C. tropicalis3.1 mdpi.com
ΔM3C. parapsilosis1.6 mdpi.com
ΔM4C. parapsilosis3.1 mdpi.com

Antiparasitic and Antiviral Activities

The biological activities of cecropins extend to parasites and viruses. Cecropin-D has been shown to reduce the growth of Leishmania (V) panamensis promastigotes by 57% at a concentration of 100 µM. iaea.org Other members of the cecropin family, like Cecropin-B, have demonstrated activity against various Plasmodium species by causing deformation of developing oocysts in the mosquito vector. iaea.org

The antiviral potential of the cecropin family has also been documented. For instance, Cecropin B can inhibit the fish pathogen, Infectious Pancreatic Necrosis Virus (IPNV), by causing the disintegration of the viral capsid. koreascience.kr Furthermore, at concentrations that are not harmful to host cells, Cecropin A has been found to inhibit the gene transcription of HIV-1. nih.gov

Anti-Biofilm Properties

Bacterial and fungal biofilms present a significant challenge due to their inherent resistance to conventional antimicrobial agents. Cecropin-D-like peptides have shown promise in combating these complex microbial communities.

Inhibition of Biofilm Formation

Synthetic derivatives of Cecropin D have demonstrated effective anti-biofilm capabilities. The peptide ΔM4 was shown to effectively reduce the transition of C. albicans from its yeast form to the filamentous form, a critical step in biofilm formation. mdpi.com Furthermore, higher concentrations of ΔM4 were able to inhibit the viability of mature C. albicans biofilms. mdpi.com This action was associated with increased production of reactive oxygen species and enhanced membrane permeability within the biofilm. mdpi.com The Cecropin-4 derived peptide C18 has also been shown to reduce biofilm adherence of MRSA by approximately 35-40% at concentrations of 16 and 32 µg/mL. mdpi.com

Disruption of Mature Biofilm Viability

Cecropin-D-like peptides and their derivatives have demonstrated notable efficacy in disrupting the viability of mature biofilms, a critical factor in persistent infections. Research into synthetic peptides derived from an insect cecropin D, specifically the peptide labeled ΔM4, has shown effective inhibition of mature Candida albicans biofilm viability. nih.govnih.govresearchgate.net This action was associated with several downstream cellular events, including an increase in the production of reactive oxygen species (ROS), the activation of genes such as GPX3 and SOD5, and a subsequent increase in fungal cell membrane permeability. nih.govnih.govresearchgate.net

Similarly, other members of the cecropin family, like Cecropin A, have been shown to effectively disrupt biofilms formed by uropathogenic Escherichia coli (UPEC). nih.govresearchgate.net The mechanism involves targeting and altering the structure of the extracellular polymeric matrix and the cell envelope, leading to the collapse of the biofilm network. researchgate.net This disruption enhances the susceptibility of the embedded bacteria to other antimicrobial agents. nih.gov

Table 1: Effect of Cecropin D-Derived Peptide (ΔM4) on Candida albicans Biofilm

ActivityObservationAssociated Mechanisms
Inhibition of Mature Biofilm The viability of mature biofilms was effectively reduced by the ΔM4 peptide. nih.govIncreased ROS production, activation of GPX3 and SOD5 genes, increased membrane permeability. nih.govresearchgate.net

Immunomodulatory Functions (e.g., Anti-inflammatory responses in non-human cells)

Beyond their direct antimicrobial actions, cecropin-like peptides possess significant immunomodulatory capabilities. nih.govnih.gov These peptides can influence the host's innate immune response, often exhibiting anti-inflammatory properties. nih.gov For instance, Cecropin A has been identified as a potent anti-inflammatory agent. In a study involving mice with Escherichia coli-induced peritonitis, Cecropin A improved survival rates by decreasing blood levels of endotoxin (B1171834) and tumor necrosis factor α (TNFα). nih.gov

The immunomodulatory potential is linked to the physicochemical properties of the peptides, such as their net positive charge and hydrophobicity, which can elicit either pro-inflammatory or anti-inflammatory responses, contributing to immune homeostasis. mdpi.com Cationic peptides derived from Galleria mellonella cecropin D are hypothesized to act as immunomodulators by stimulating macrophages to secrete growth factors, which is relevant in processes like wound healing. mdpi.com Studies on chicken hepatic cell cultures further support the multifaceted immunomodulatory activity of Cecropin A, highlighting its potential to regulate inflammatory processes at a cellular level. nih.gov

Observed Anticancer Activity (In vitro/Non-human models)

A growing body of evidence indicates that cecropins and their analogues possess significant tumoricidal activity against various cancer cells in non-human and in vitro models. nih.govnih.gov Cecropin A and Cecropin B have demonstrated specific cytotoxic effects against a range of mammalian cancer cell lines, including leukemia, lymphoma, colon carcinoma, small cell lung cancer, and gastric cancer. nih.govscispace.com

The proposed mechanism of action involves the peptide's ability to form amphipathic alpha-helices that selectively target the nonpolar lipid membranes of cancer cells. nih.govscispace.com This interaction leads to the formation of ion-permeable channels, causing cell depolarization, irreversible cytolysis, and ultimately, cell death. nih.govscispace.com In a study on bladder cancer cells, both Cecropin A and B induced direct, dose-dependent tumor cell lysis. nih.govscispace.com

Furthermore, in an in vivo study using a rat model of breast cancer, Cecropin B was found to reduce tumor growth. sid.ir The anti-cancer mechanism in this context appears to involve, at least in part, the induction of apoptosis, as evidenced by an increase in Bax levels and a decrease in Bcl-2 levels in the tumor tissue of treated rats. sid.ir

Table 2: In Vitro Anticancer Activity of Cecropins

Cecropin TypeCancer Cell LineObserved EffectAverage IC₅₀ (μg/ml)
Cecropin A Bladder Cancer (486P, RT4, 647V, J82)Inhibition of viability and proliferation; direct cell lysis. nih.gov295.6 nih.govscispace.com
Cecropin B Bladder Cancer (486P, RT4, 647V, J82)Inhibition of viability and proliferation; direct cell lysis. nih.gov212.6 nih.govscispace.com
Cecropin B Gastric CarcinomaCreation of channel-like pores in the cell membrane. sid.irNot Specified
Cecropin B Colon AdenocarcinomaImproves survival in mouse models. nih.govNot Specified

Synergistic Effects with Other Antimicrobial Agents

An innovative approach in antimicrobial therapy involves using cecropin-like peptides as adjuvants in combination with other antimicrobial agents to enhance efficacy. nih.gov

Cecropin-like peptides can act synergistically with conventional antibiotics, increasing therapeutic efficacy and potentially lowering the required doses of each agent. nih.govmdpi.com This synergy often results from the peptide's ability to permeabilize the bacterial membrane, which facilitates the entry of antibiotics that target intracellular processes. nih.gov

For example, a cecropin-like peptide from scorpion venom, CeHS-1 GPK, showed a synergistic effect with kanamycin (B1662678) against E. coli, B. subtilis, and P. aeruginosa. mdpi.com In another instance, Cecropin A was found to disrupt UPEC biofilms, thereby enhancing the efficacy of the antibiotic nalidixic acid and leading to a synergistic clearance of the infection. nih.gov Synthetic peptides derived from cecropin D also demonstrated a synergistic effect with caspofungin in inhibiting the metabolic activity of C. albicans cells. nih.govnih.gov

The antimicrobial properties of cecropin-like peptides can be enhanced when combined with natural compounds like essential oils. nih.gov A study evaluating the combined effects of Cecropin A and three essential oils—winter savory, bergamot, and cinnamon—demonstrated a synergistic effect against the Gram-negative bacteria Salmonella enterica serovar Thyphimurium and Escherichia coli. nih.gov This suggests that such combinations could be a viable strategy to combat antimicrobial resistance. nih.gov

Evolutionary Biology of Cecropin D Like Peptides

Gene Duplication and Diversification Events

Gene duplication is the primary engine driving the evolution of the cecropin (B1577577) multigene family. nih.gov This process provides the raw genetic material for the emergence of new peptide variants, some of which may acquire novel functions. The evolution of cecropin genes is often described by a "birth-and-death" model, where new genes are created by duplication, and then some are maintained in the genome while others are lost or become non-functional pseudogenes. nih.gov

Evidence for frequent gene duplication events includes:

Multiple Gene Copies: The genomes of many insect species contain multiple copies of cecropin genes. For example, the Bombyx mori genome contains at least 14 cecropin family elements, including two Cecropin D genes (D and D2). mdpi.comnih.gov Similarly, the Musca domestica genome has more than ten genes belonging to the cecropin family. nih.govresearchgate.net

Tandem Gene Arrangement: Cecropin genes are often found organized in clusters within the genome, arranged in tandem arrays. nih.govnih.gov This physical linkage is a classic sign of gene duplication through mechanisms like unequal crossing-over. nih.gov In B. mori, a major cluster of cecropin B, D, and E genes is located on chromosome 26. nih.gov

Presence of Transposable Elements: The flanking regions of cecropin genes sometimes contain transposable elements, which can facilitate gene duplication and rearrangement events. mdpi.com

Following duplication, the new gene copies are subject to different evolutionary fates. Some may retain the original function, increasing the dosage of the antimicrobial peptide. Others may accumulate mutations that lead to neofunctionalization (acquiring a new function) or subfunctionalization (dividing the original function between the two copies). The presence of both highly similar and highly divergent gene copies within a single species supports this model of ongoing diversification. nih.gov

Adaptive Evolution and Functional Divergence

The diversification of cecropin genes is believed to be an adaptive response to the diverse and ever-changing microbial environment faced by insects. While some studies on antimicrobial peptides show strong evidence of positive selection (where advantageous mutations are rapidly fixed), the case for cecropins is more nuanced. nih.gov

Some analyses have found that cecropin genes, when compared to other AMPs, show no specific sites under positive selection. mdpi.com However, the high frequency of gene duplication itself is considered an adaptive trait. mdpi.com This process allows new gene copies to explore novel sequence spaces through mutation without compromising the original gene's function. This can lead to the development of peptides with different antimicrobial spectra or enhanced potency against specific pathogens. mdpi.com

Functional divergence among paralogous cecropin genes (genes originating from a duplication event within a species) has been experimentally demonstrated. A study on the cecropin gene family in Musca domestica found that while there are over ten cecropin genes, they exhibit different levels of antibacterial activity against various bacterial strains. nih.gov For instance, one specific cecropin, Cec4, showed particularly high activity against Acinetobacter baumannii, while others had different or less potent effects. nih.gov This specialization illustrates how gene duplication can lead to a more versatile and robust immune arsenal, with different family members optimized to combat different microbial threats.

Comparative Genomics of Cecropin Gene Families

Comparative genomics provides a broader view of the evolution of the Cecropin-D-like peptide family by comparing gene number, organization, and sequence across different species.

The size of the cecropin gene family varies significantly among insect species. nih.gov As noted, Bombyx mori has a large family of at least 14 genes, organized into two clusters on different chromosomes. mdpi.comnih.gov In contrast, some species may have fewer copies. This variation in gene number likely reflects the different ecological niches and pathogen pressures each species encounters. nih.gov

Genomic organization also differs. In Drosophila, cecropin genes form a tandemly organized multigene family. nih.gov In B. mori, the genes are also clustered, but the intergenic distances can be quite large, suggesting a complex history of rearrangements and insertions. nih.gov For example, the distantly related Cecropin E gene is located within the Cecropin B locus. nih.gov

Comparative genomics also reveals the presence of pseudogenes, which are non-functional relics of once-functional genes. The coleopteran model organism Tribolium castaneum, for example, has been reported to have only non-functional cecropin pseudogenes. mdpi.com The presence of pseudogenes is consistent with the birth-and-death model of evolution, where gene copies can be inactivated and lost over time. nih.gov By comparing the cecropin gene families across a range of insects, researchers can reconstruct the evolutionary history of gene gains and losses that have shaped the immune capabilities of modern insects.

Feature Description Examples
Gene Family Size Varies significantly between species, likely due to different pathogen exposures.Bombyx mori (at least 14 genes), Musca domestica (over 10 genes). mdpi.comnih.gov
Genomic Organization Often found in clusters, sometimes in tandem arrays, indicating duplication events.Drosophila (tandem multigene family), B. mori (two clusters on different chromosomes). nih.govnih.gov
Pseudogenes Non-functional gene copies are present in some species, supporting the birth-and-death evolution model.Tribolium castaneum contains cecropin pseudogenes. mdpi.com
Sequence Divergence Both highly conserved and highly divergent paralogs exist within a single species, indicating ongoing diversification.Functional divergence of cecropins in Musca domestica. nih.gov

Research Methodologies and Engineering Approaches

Isolation and Purification Techniques

The initial step in studying naturally occurring Cecropin-D-like peptides involves their isolation and purification from biological sources, such as the hemolymph of insects. nih.gov High-performance liquid chromatography (HPLC) has been instrumental in advancing the discovery and purification of antimicrobial peptides like cecropins. springernature.com

Chromatography-Based Methods

Chromatography is a cornerstone technique for the purification of Cecropin-D-like peptides. Among the various chromatographic methods, reversed-phase high-performance liquid chromatography (RP-HPLC) is a prominently used technique. nih.gov This method separates molecules based on their hydrophobicity.

In a typical RP-HPLC protocol for Cecropin-D-like peptide purification, a C18 column is often employed. researchgate.net The peptide mixture is loaded onto the column, and elution is carried out using a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). nih.govresearchgate.net The hydrophobic Cecropin-D-like peptides interact with the hydrophobic stationary phase of the C18 column and are eluted as the concentration of the organic solvent increases.

Other chromatography techniques that can be utilized in a multi-step purification process include:

Size-Exclusion Chromatography (SEC): This method separates peptides based on their size. nih.govnih.gov

Ion-Exchange Chromatography (IEX): This technique separates peptides based on their net charge. researchgate.netnih.gov

A combination of these methods, often starting with a broader separation technique like ion-exchange or size-exclusion chromatography followed by a high-resolution technique like RP-HPLC, is typically required to achieve a high degree of purity. springernature.comnih.gov Ultrafiltration can also be used as an initial step to screen and isolate antibacterial peptides from crude extracts. nih.gov

Table 1: Chromatography Methods for this compound Purification
Chromatography MethodPrinciple of SeparationTypical Application in Cecropin-D Purification
Reversed-Phase HPLC (RP-HPLC)HydrophobicityHigh-resolution final purification step. nih.govresearchgate.net
Ion-Exchange Chromatography (IEX)Net ChargeInitial or intermediate purification step to separate peptides based on their charge. researchgate.netnih.gov
Size-Exclusion Chromatography (SEC)Molecular SizeInitial cleanup to remove larger or smaller contaminants. nih.govnih.gov

Peptide Synthesis Strategies

Chemical synthesis provides a powerful alternative to isolation from natural sources, allowing for the production of large quantities of pure peptide and the creation of analogs with modified properties.

Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the most common method for the chemical synthesis of peptides like Cecropin (B1577577) D. nih.govnih.govbachem.com In this technique, the peptide chain is assembled in a stepwise manner while one end is attached to an insoluble polymer support (resin). bachem.combachem.com

The general cycle of SPPS involves:

Deprotection: Removal of the temporary protecting group from the N-terminus of the growing peptide chain.

Activation and Coupling: Activation of the carboxyl group of the next amino acid to be added and its subsequent coupling to the deprotected N-terminus.

Washing: Removal of excess reagents and byproducts.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin support and deprotected to yield the final product. bachem.com SPPS has been successfully used to synthesize Cecropin D, yielding a product that was indistinguishable from the natural peptide. nih.gov

Chemical Synthesis of Analogs and Derivatives

A significant advantage of chemical synthesis is the ability to create analogs and derivatives of Cecropin-D-like peptides with enhanced or novel properties. frontiersin.org By substituting specific amino acids, researchers can investigate the structure-activity relationships of the peptide. nih.gov

For instance, analogs of Cecropin D have been synthesized to explore the role of the N-terminal region in its antibacterial activity. nih.gov It was found that a strongly basic N-terminal segment is crucial for its function. nih.gov Furthermore, a hybrid analog, Cecropin A-(1-11)D-(12-37), was designed and synthesized, which exhibited significantly enhanced potency against several bacteria compared to the parent Cecropin D. nih.gov The substitution of natural L-amino acids with their D-enantiomers has also been explored to increase peptide stability against proteolysis while maintaining biological activity. nih.govpnas.org

Recombinant Expression Systems

For the large-scale and cost-effective production of Cecropin-D-like peptides, recombinant DNA technology is a widely used approach. nih.govnih.gov This involves introducing the gene encoding the peptide into a suitable host organism, which then produces the peptide.

Prokaryotic Systems (e.g., E. coli, Bacillus subtilis)

Prokaryotic expression systems, particularly Escherichia coli and Bacillus subtilis, are commonly employed for the production of recombinant Cecropin-D-like peptides due to their rapid growth, high expression levels, and well-established genetic tools. nih.govsmujo.idmdpi.com

Escherichia coli : E. coli is a popular host for expressing cecropins. nih.govdaneshyari.com To overcome the potential toxicity of the antimicrobial peptide to the host cells, cecropins are often expressed as fusion proteins. smujo.idscielo.br Common fusion partners include Glutathione S-transferase (GST) and His-tags, which also facilitate purification through affinity chromatography. researchgate.net After purification, the fusion tag is typically cleaved off using a specific protease to release the active peptide. researchgate.net Expression is often induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium. smujo.iddaneshyari.com

Bacillus subtilis : Bacillus subtilis is an attractive alternative to E. coli as it is a non-pathogenic, Gram-positive bacterium capable of secreting recombinant proteins directly into the culture medium, which can simplify downstream purification processes. nih.govresearchgate.net Expression systems in B. subtilis have been developed for the production of cecropins, including chimeric peptides like Cecropin AD. nih.govresearchgate.net These systems can be designed for inducible expression, for example, using maltose. researchgate.net In some cases, fusion with a signal peptide directs the secretion of the recombinant peptide. nih.gov

Table 2: Comparison of Prokaryotic Expression Systems for Cecropin-D-like Peptides
Host OrganismKey AdvantagesCommon StrategiesReported Yields
Escherichia coliHigh expression levels, well-characterized genetics, rapid growth. nih.govsmujo.idExpression as fusion proteins (e.g., with His-tag, GST) to mitigate toxicity and aid purification. smujo.idresearchgate.net IPTG induction. daneshyari.comYields can vary, for example, 11.2 mg/L for a cecropin fusion protein. nih.gov
Bacillus subtilisGenerally recognized as safe (GRAS) status, secretion of recombinant proteins simplifies purification. nih.govresearchgate.netUse of inducible promoters (e.g., maltose-inducible). researchgate.net Fusion with signal peptides for secretion. nih.govUp to 30.6 mg/L of pure recombinant Cecropin AD has been reported. nih.govresearchgate.net

Eukaryotic Systems (e.g., Pichia pastoris)

The methylotrophic yeast Pichia pastoris has emerged as a highly effective eukaryotic expression system for the production of Cecropin-D-like peptides and other antimicrobial peptides (AMPs). nih.govnih.gov This system offers several distinct advantages over prokaryotic hosts like E. coli, primarily because as a eukaryote, it possesses the cellular machinery for complex post-translational modifications, proper protein folding, and secretion, which are crucial for the biological activity of many peptides. nih.govnih.gov

One of the key benefits of the P. pastoris system is its ability to secrete the expressed recombinant proteins into the culture medium. nih.govnih.gov This extracellular expression simplifies the subsequent purification process, as it minimizes contamination from intracellular host proteins. nih.gov For instance, the successful expression and secretion of Cecropin D have been demonstrated in P. pastoris, yielding a high level of recombinant peptide (up to 485.24 mg/l) that exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, a hybrid antibacterial peptide, CecropinAD (CAD), was successfully expressed in P. pastoris GS115, from which 1.8 mg of pure, active CAD was obtained from a 100 ml culture. epa.gov

The choice of P. pastoris is also strategic for circumventing the inherent toxicity that AMPs like cecropins often pose to bacterial hosts. nih.gov Bacterial expression systems can be unsuitable for the direct expression of cecropin and cecropin-like peptides. nih.gov In contrast, P. pastoris provides a more robust environment for producing these potentially host-toxic molecules, ensuring higher yields and biological activity. nih.govnih.gov The system's capacity for high-density cell culture further contributes to its utility for large-scale production. mdpi.com

Strategies for Overcoming Expression Challenges (e.g., Fusion Tags, Signal Peptides)

The recombinant production of Cecropin-D-like peptides is often hampered by several challenges, including the peptide's toxicity to the host cell, susceptibility to degradation by host proteases, and difficulties in purification. nih.govmdpi.com To mitigate these issues, various strategic approaches, primarily involving the use of fusion tags and signal peptides, have been developed. nih.govmdpi.comnih.gov

Fusion Tags: Fusing the target peptide to a larger, more stable protein or tag is a widely used strategy. nih.govuq.edu.au This approach can shield the host from the peptide's toxic effects, prevent proteolytic degradation, enhance solubility, and simplify purification. mdpi.comuq.edu.au Several fusion tags have been successfully employed for the expression of cecropin-like peptides.

Intein: An intein-based self-cleavage system has been optimized for the efficient expression and purification of cecropin-like peptides in E. coli. nih.govmdpi.com This system uses a mutated intein as a fusion partner that can later self-cleave to release the target peptide. mdpi.com

SUMO (Small Ubiquitin-like Modifier): The SUMO tag has been used to express Cecropin B in E. coli. The fusion to SUMO reduces the net positive charge of the peptide, thereby decreasing its toxicity to the host. nih.gov SUMO can be later removed by a specific SUMO protease. nih.gov

Glutathione S-transferase (GST): GST has been fused to a Cecropin B-like peptide for expression in Pichia pastoris. The GST-fusion protein was found to have a broad spectrum of antimicrobial activity. researchgate.net

Calmodulin: To avoid host toxicity and degradation, calmodulin was used as a fusion partner for the mass expression of Cecropin P1 in an E. coli overexpression system. acs.org

Signal Peptides: Signal peptides are short amino acid sequences that direct the newly synthesized protein to the secretory pathway. openbiotechnologyjournal.com Their use is crucial for secreting the peptide out of the cell, which not only simplifies purification but also moves the toxic peptide away from the intracellular environment. nih.govopenbiotechnologyjournal.com

Yeast α-mating Factor: The Saccharomyces cerevisiae α-mating factor signal peptide is frequently used in the Pichia pastoris system for the efficient secretion of heterologous proteins, including Cecropin D. nih.govnih.gov This signal sequence is effectively processed by the KEX2 protease of P. pastoris, ensuring the release of the mature peptide with its native N-terminus into the culture medium. nih.gov

Prepropeptide from Armigeres subalbatus: The signal and propeptide from the mosquito Armigeres subalbatus were successfully used for the expression and secretion of CecropinB2 in P. pastoris. mdpi.com

These strategies can be combined to optimize expression. For example, a construct might include both a signal peptide for secretion and a fusion tag for stability and purification. The choice of tag and signal peptide can significantly influence the final yield and activity of the recombinant this compound. mdpi.com

Table 1: Strategies to Overcome Expression Challenges for Cecropin-like Peptides
StrategyExampleHost SystemPurpose/AdvantageReference
Fusion TagInteinE. coliEnables self-cleavage for purification; overcomes toxicity. nih.govmdpi.com
Fusion TagSUMOE. coliReduces positive charge and host toxicity; allows for specific protease cleavage. nih.gov
Fusion TagGSTPichia pastorisFacilitates expression and purification of active fusion protein. researchgate.net
Fusion TagCalmodulinE. coliAvoids host toxicity and peptide degradation. acs.org
Signal PeptideYeast α-mating FactorPichia pastorisDirects efficient secretion into the culture medium; allows for proper N-terminal processing. nih.govnih.gov

Structural Characterization Techniques

Determining the three-dimensional structure of Cecropin-D-like peptides is fundamental to understanding their mechanism of action. Various biophysical techniques are employed to analyze their conformation, particularly in membrane-mimetic environments that simulate their site of biological activity.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for analyzing the secondary structure of peptides in solution. americanpeptidesociety.org It measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. mdpi.com For Cecropin-D-like peptides, CD is widely used to monitor conformational changes upon interaction with membrane-mimetic environments. researchgate.net

In aqueous solutions, such as phosphate-buffered saline (PBS), cecropins typically exhibit a random coil structure. researchgate.netnih.gov However, in the presence of membrane-mimicking solvents like trifluoroethanol (TFE) or detergents such as sodium dodecyl sulfate (B86663) (SDS), they undergo a significant conformational change to adopt a predominantly α-helical structure. epa.govresearchgate.net This transition is characterized by distinct negative bands in the CD spectrum around 208 and 222 nm, which are hallmarks of α-helical content. nthu.edu.tw For example, a recombinant Cecropin B-like peptide from Anticarsia gemmatalis showed an α-helical conformation when in contact with SDS, which simulates the negatively charged microbial membrane. nih.gov Similarly, the hybrid peptide CecropinAD was shown to be mainly α-helical in 50% TFE or 30 mM SDS. epa.gov These studies confirm that the α-helical structure is induced upon interaction with a hydrophobic or membrane-like environment, which is critical for the peptide's membrane-disrupting activity. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the high-resolution, three-dimensional structure of peptides in solution. mdpi.com For Cecropin-D-like peptides, NMR studies are typically conducted in membrane-mimicking environments, such as detergent micelles (e.g., dodecylphosphocholine (B1670865), DPC) or organic solvent mixtures (e.g., hexafluoroisopropanol, HFP), to elucidate the biologically relevant conformation. acs.orgnthu.edu.tw

Using multidimensional NMR experiments (like TOCSY and NOESY), researchers can assign proton resonances and calculate inter-proton distances, which serve as constraints for structure calculation. mdpi.comnthu.edu.tw NMR studies have revealed that cecropins generally adopt a characteristic helix-hinge-helix motif. nthu.edu.twnih.gov For instance, the solution structure of Cecropin B1 was determined in 20% HFP to consist of two helical segments (residues 3-22 and 26-33) connected by a flexible hinge region. nthu.edu.tw In contrast, the structure of Cecropin P1 in DPC micelles was found to be a long, continuous α-helix with no significant hinge, suggesting structural diversity within the cecropin family. acs.orgacs.org These detailed structural models provide crucial insights into how different domains of the peptide interact with the bacterial membrane. nih.gov

Electron Microscopy (e.g., Scanning Electron Microscopy)

Electron microscopy provides direct visual evidence of the effects of Cecropin-D-like peptides on microbial cell morphology. Both Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to observe the physical damage inflicted on bacterial and fungal cell envelopes. nih.gov

SEM analysis reveals changes to the cell surface. Studies on Candida albicans treated with a cecropin peptide showed that the normally smooth cell surface became significantly rough and developed nicks after treatment. nih.gov With prolonged exposure, cells began to shrink, aggregate, and eventually dissolve, indicating a loss of structural integrity. nih.gov TEM provides cross-sectional views, offering insights into internal damage. In C. albicans, TEM images revealed that after cecropin treatment, the distinction between the cell wall and cell membrane became blurred, and the cytoplasm was no longer uniform, pointing to severe disruption of the cell envelope and internal structures. nih.gov These microscopic observations support the proposed mechanism of action where cecropins disrupt membrane integrity, leading to cell death. acs.org

Intrinsic Fluorescence Studies

Intrinsic fluorescence spectroscopy is a sensitive technique used to probe the local environment of aromatic amino acid residues, primarily tryptophan (Trp), within a peptide. nih.gov This method is particularly useful for studying the interaction of Cecropin-D-like peptides with model membranes, as changes in the fluorescence emission spectrum of Trp can report on the peptide's binding, insertion, and depth of penetration into the lipid bilayer. elsevierpure.comrsc.org

When a cecropin peptide containing a Trp residue transitions from an aqueous environment to the hydrophobic interior of a lipid membrane, its fluorescence emission spectrum typically shows an increase in quantum yield (intensity) and a "blue shift" (a shift to a shorter wavelength). elsevierpure.comrsc.org This blue shift indicates that the Trp residue is in a more nonpolar environment, shielded from the water. For example, studies on a synthetic Cecropin B1 peptide interacting with Pseudomonas aeruginosa membranes showed an enhancement in peak intensity and a blue shift, indicating that the Trp residue becomes immersed in the bacterial membrane. elsevierpure.comrsc.org Fluorescence quenching experiments can further refine the location of the peptide, helping to determine whether the Trp residue resides near the membrane surface or is buried deeper within the hydrophobic core. rsc.org These studies provide dynamic information on the initial steps of the peptide-membrane interaction. nih.gov

Table 2: Structural Characterization of Cecropin-like Peptides
TechniqueInformation ObtainedKey Findings for Cecropin-like PeptidesReference
Circular Dichroism (CD)Secondary structure content (α-helix, β-sheet, random coil).Peptides are typically random coil in aqueous solution and adopt an α-helical conformation in membrane-mimetic environments (e.g., SDS, TFE). epa.govresearchgate.netnih.gov
Nuclear Magnetic Resonance (NMR)High-resolution 3D structure, including helical regions and hinges.Revealed the common helix-hinge-helix motif (e.g., Cecropin B1) and also single continuous helices (e.g., Cecropin P1) in micellar environments. acs.orgnthu.edu.twnih.gov
Electron Microscopy (SEM/TEM)Visualization of morphological changes and damage to microbial cells.Demonstrated cell surface roughening, shrinkage, and disruption of the cell envelope in pathogens like Candida albicans. nih.gov
Intrinsic FluorescencePeptide-membrane binding, insertion depth, and local environment of Trp residues.Showed a blue shift and intensity enhancement upon membrane interaction, indicating Trp residue penetration into the hydrophobic membrane core. elsevierpure.comrsc.org

Functional Activity Assays

Functional activity assays are crucial for characterizing the antimicrobial efficacy of Cecropin-D-like peptides. These assays provide quantitative and qualitative data on the peptide's ability to inhibit or kill microbial pathogens and offer insights into its mechanism of action.

Agar (B569324) Diffusion Assays

Agar diffusion assays provide a qualitative or semi-quantitative assessment of the antimicrobial activity of Cecropin-D-like peptides. This method involves the diffusion of the peptide from a source, such as a filter paper disc or a well cut into the agar, through a solid medium inoculated with a target microorganism.

In a disc diffusion assay, sterile paper discs are impregnated with a known concentration of the this compound and placed on the surface of an agar plate that has been uniformly swabbed with a bacterial or fungal suspension. The plate is then incubated, allowing the peptide to diffuse into the agar and inhibit microbial growth. The presence of a clear zone of inhibition around the disc indicates antimicrobial activity. The diameter of this zone is proportional to the susceptibility of the microorganism to the peptide. researchgate.net

A variation of this is the well diffusion assay, where holes are punched into the agar and filled with a solution of the peptide. This method is also used to demonstrate the antibacterial activity of expressed recombinant Cecropin D. nih.gov These assays are valuable for screening the activity of peptides against a panel of different microorganisms and for assessing their general efficacy. researchgate.net

Membrane Permeability Assays (e.g., Dye Leakage, Propidium Iodide Staining)

A primary mechanism of action for many antimicrobial peptides, including cecropins, is the disruption of the microbial cell membrane. nih.gov Membrane permeability assays are employed to investigate this aspect of the this compound's function.

Dye Leakage Assays: These assays utilize fluorescent dyes encapsulated within liposomes, which are artificial vesicles that mimic cell membranes. The leakage of the dye from the liposomes upon exposure to the peptide indicates that the peptide has compromised the integrity of the lipid bilayer. nih.gov For instance, the efflux of Rhodamine 6G from Candida albicans cells has been used to assess membrane permeabilization caused by synthetic peptides derived from Cecropin D. frontiersin.org

Propidium Iodide (PI) Staining: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. nih.gov When the cell membrane is permeabilized or damaged, PI can enter the cell and bind to DNA, resulting in a significant increase in fluorescence. nih.govplos.org This method is often used in conjunction with flow cytometry to quantify the percentage of cells with compromised membranes after treatment with a this compound. plos.org Studies have shown that cecropins can induce high levels of PI incorporation in bacteria like E. coli, confirming their membrane-disrupting activity. researchgate.net

Reactive Oxygen Species (ROS) Production Analysis

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen, such as hydrogen peroxide (H₂O₂) and superoxide (B77818) anion (O₂⁻). nih.gov Excessive production of ROS can lead to oxidative stress and cellular damage, which is another potential antimicrobial mechanism for some peptides. nih.gov

The ability of Cecropin-D-like peptides to induce ROS production in target cells can be measured using fluorescent probes. Dyes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA) are non-fluorescent until they are oxidized by intracellular ROS, at which point they emit a green fluorescence. nih.gov The intensity of this fluorescence can be quantified to determine the level of ROS generation. Studies on synthetic peptides derived from Cecropin D have demonstrated that they can induce the production of ROS in C. albicans. frontiersin.orgnih.gov This suggests that in addition to membrane disruption, the induction of oxidative stress may contribute to the antifungal activity of these peptides.

Gene Expression Analysis (e.g., qRT-PCR)

Quantitative real-time polymerase chain reaction (qRT-PCR) is a powerful technique used to analyze the expression levels of specific genes. In the context of Cecropin-D-like peptides, this can be applied in two main ways: studying the expression of the cecropin gene itself in response to infection, or examining the effect of the peptide on the gene expression of the target microorganism.

For example, qRT-PCR has been used to show that the mRNA levels of cecropin genes are highly expressed in insects following microbial challenge, indicating their role in the innate immune response. researchgate.net Conversely, treating a pathogen with a this compound and subsequently analyzing its gene expression can reveal the cellular pathways affected by the peptide. For instance, studies on Cecropin D-derived peptides have shown the activation of genes involved in oxidative stress response, such as GPX3 and SOD5, in C. albicans. nih.gov Furthermore, the expression of genes relevant to innate and adaptive immune pathways can be modulated by the presence of a cecropin transgene, as demonstrated in studies with rainbow trout harboring the cecropin P1 gene. nih.gov

Computational and Bioinformatics Approaches

Computational and bioinformatics tools play an increasingly important role in the research and engineering of Cecropin-D-like peptides. These approaches can predict the structure and function of peptides, guide the design of novel peptides with enhanced activity, and help to understand their interactions with microbial membranes.

Bioinformatics prediction is utilized to aid in the design of mutant peptides. For example, the cecropin-like region of Heteroscorpine-1 was analyzed to design new peptides with potentially improved antimicrobial properties. mdpi.com This involves analyzing the amino acid sequence to predict characteristics such as alpha-helicity, hydrophobicity, and cationicity, which are crucial for the antimicrobial function of cecropin-like peptides. nih.gov

Machine learning algorithms and deep neural networks are being developed to predict the antimicrobial potential of novel peptide sequences. acs.org These computational models are trained on large databases of known antimicrobial peptides and can identify promising candidates from genomic or synthetic libraries. mdpi.com Furthermore, molecular dynamics simulations can be used to model the interaction of Cecropin-D-like peptides with lipid bilayers, providing insights into the mechanisms of membrane disruption at an atomic level. acs.org These computational methods accelerate the discovery and optimization of Cecropin-D-like peptides as potential therapeutic agents.

Sequence Homology and BLAST Analysis

Sequence homology studies are fundamental to identifying and classifying new Cecropin-D-like peptides. The Basic Local Alignment Search Tool (BLAST) is a cornerstone of this process, enabling researchers to compare a query amino acid or nucleotide sequence against vast databases of known sequences. youtube.com For instance, the BLASTX tool, which translates a nucleotide sequence in all six possible reading frames and compares them against a protein database, has been successfully used to identify entire Cecropin B-like peptide sequences from transcriptome data of organisms like Anticarsia gemmatalis. nih.gov

This process involves entering a reference protein sequence into a query box and comparing it to additional protein sequences in a subject box. youtube.com The results provide insights into the percentage of identity and the coverage between the aligned sequences. youtube.com By aligning multiple sequences using tools like PRALINE, researchers can identify highly conserved regions, which are often crucial for the peptide's structure and function, as well as variable regions that may contribute to specialized activities. nih.gov For example, analyses have shown that tryptophan at position 2 and phenylalanine at position 5 are highly conserved among many mature cecropin-like peptides. nih.gov

These bioinformatic analyses are not only for identification but also for understanding the structural characteristics of the peptides, such as the presence of an amphipathic N-terminal α-helix and a hydrophobic C-terminal α-helix, which are hallmarks of this peptide family. nih.gov

Phylogenetic Tree Construction

Phylogenetic analysis is employed to understand the evolutionary relationships between different Cecropin-D-like peptides and their orthologs across various species. By comparing the amino acid sequences of these peptides, researchers can construct phylogenetic trees that illustrate their evolutionary divergence. For example, a maximum likelihood mid-point rooted phylogenetic tree can be generated using software like FastTree, showing the relationships between cecropins from different insect orders such as Lepidoptera, Diptera, and Coleoptera. researchgate.net

These trees have revealed that cecropins from a specific insect family, like the black fly (Simuliidae), may cluster together in a single branch, while other insect cecropins form a separate, larger branch. researchgate.net This suggests that the ancestral cecropin gene existed before the divergence of major insect orders like Diptera, Lepidoptera, and Coleoptera, and has since evolved independently in these lineages. researchgate.net The organization of cecropin genes, sometimes in close clusters on a chromosome, and the length of the intergenic regions are thought to play a role in the evolution of new cecropin families. bioinformation.net Such analyses support the theory that insect cecropins originated through gene duplication and have evolved under a birth-and-death model of gene evolution. nih.gov

Transcriptome Screening for Novel Peptides

Transcriptome screening has emerged as a powerful, high-throughput method for the discovery of novel antimicrobial peptides, including Cecropin-D-like peptides, from a wide range of organisms. mdpi.com This bioinformatic pipeline leverages expanding genomic and transcriptomic resources, such as the 1000 Insect Transcriptome Evolution (1KITE) dataset, to identify new peptide sequences. mdpi.com

The process typically involves using known cecropin sequences as homologous reference genes to search against transcriptome libraries with tools like BLAST and HMMER. mdpi.com In one such study, this methodology led to the identification of 108 novel putative Cecropin-like genes from 105 insect transcriptomes, spanning all major hexapod lineages. mdpi.com The identified gene sequences can then be validated, and the corresponding mature peptides can be synthesized for functional testing. Assays such as minimal inhibitory concentration (MIC) and agar diffusion are used to confirm the antimicrobial activities of these newly discovered peptides against various bacteria. mdpi.com This approach has proven to be an efficient and sensitive pipeline for exploring the vast, untapped diversity of antimicrobial peptides in nature. mdpi.com

Transcriptome Screening for Novel Cecropins
Dataset Used 1000 Insect Transcriptome Evolution (1KITE)
Number of Transcriptomes Screened 105
Screening Methods BLAST and HMMER
Novel Putative Cecropin-like Genes Identified 108
Screening Efficiency BLAST was found to be more efficient than HMMER in this specific study.
Validation Method Synthesis of mature peptides and antimicrobial activity assays (MIC, agar diffusion).
Key Finding The methodology provides a high-throughput pipeline for the discovery of novel antimicrobial peptides. mdpi.com

Molecular Dynamics Simulations for Peptide-Membrane Interactions

Molecular Dynamics (MD) simulations are a critical computational tool for investigating the interaction between Cecropin-D-like peptides and bacterial cell membranes at an atomic level. bohrium.com These simulations provide insights into the mechanisms of action, such as pore formation or membrane disruption, which are difficult to observe directly through experimental methods alone. researchgate.net

MD simulations can model the behavior of individual cecropin peptides in the presence of artificial membrane vesicles. researchgate.net These simulations have shown that different cecropins can adopt distinct conformations and orientations upon interacting with a membrane. For example, Cecropin B tends to form rod-like helices that orient parallel to the membrane surface, consistent with a "carpet-like" mechanism of action. researchgate.net In contrast, other cecropins may adopt a kinked conformation, with the N-terminus inserting deep into the bilayer interface, which is more indicative of pore formation. researchgate.net All-atom MD simulations have also been used to study the adsorption process of cecropin-melittin hybrid peptides onto surfaces like gold, revealing how the peptide's approach dictates its final conformation. nih.gov These computational studies are invaluable for understanding the structure-function relationship and for guiding the rational design of new peptide analogs with specific mechanisms of action. nih.gov

Peptide Engineering and Modification Strategies

Building on the knowledge gained from the research methodologies described above, scientists can engineer and modify Cecropin-D-like peptides to create novel variants with improved characteristics. These strategies aim to enhance antimicrobial potency, broaden the spectrum of activity, and increase stability.

Rational Design of Peptide Analogs

Rational design is a powerful strategy for creating new peptide analogs with enhanced antimicrobial properties. rsc.org This approach relies on a detailed understanding of the structure-function relationships of the parent peptide. mdpi.com By identifying key structural motifs or important physicochemical properties, researchers can make targeted amino acid substitutions or modifications to design new peptides. mdpi.com

Computational tools are often employed in the initial design phase. Software like HeliQuest can be used to generate helical wheel projections, which help visualize the amphipathic nature of the peptide—a critical feature for membrane interaction. mdpi.com Other programs can predict physicochemical properties that are associated with biological function. mdpi.com The design process may involve creating truncated analogs to identify the minimal structural basis required for biological activity or substituting single amino acids to assess the role of specific residues. nih.gov For example, the higher net positive charge in the N-terminal helix of one cecropin-like peptide compared to another was correlated with a difference in activity against Gram-positive bacteria. nih.gov This knowledge allows for the design of analogs with optimized charge and hydrophobicity to improve their efficacy and selectivity. kcl.ac.uk

Chimeric Peptide Construction (e.g., Cecropin A/D Hybrids)

Chimeric peptide construction is a widely used strategy to combine the desirable attributes of two or more different peptides into a single molecule. nih.gov This approach has been particularly successful in the context of cecropins, where fragments from different cecropin types are fused to create hybrids with novel properties. researchgate.net

A notable example is the creation of hybrids between Cecropin A and Cecropin D. One of the underlying principles for designing such hybrids was to increase the net positive charge of the N-terminus, a feature of Cecropin A, while retaining structural motifs common to both parent peptides. researchgate.net A hybrid peptide, CA(1–11)CD(12–37)2, was found to be over 30 times more active than the parental Cecropin D against several bacterial species, including Pseudomonas aeruginosa and Bacillus subtilis. researchgate.net

Fusion with Other Proteins (e.g., Endolysins)

The engineering of Cecropin-D-like peptides through fusion with other proteins, particularly bacteriophage-derived endolysins, represents a promising strategy to enhance their antibacterial properties, especially against multidrug-resistant (MDR) Gram-negative bacteria. dntb.gov.uafrontiersin.org Gram-negative bacteria possess a formidable outer membrane that acts as a barrier, preventing direct contact between endolysins and their peptidoglycan cell wall target. dntb.gov.uafrontiersin.org To overcome this, researchers have fused antimicrobial peptides (AMPs) like cecropins to endolysins. dntb.gov.uafrontiersin.org

Cecropins, such as Cecropin A, are amphipathic peptides with hydrophobic and cationic characteristics that allow them to permeabilize the outer membrane of Gram-negative bacteria. nih.gov By fusing a cecropin-like peptide to the N-terminus of an endolysin, the resulting chimeric protein can more effectively breach the outer membrane and exert its lytic activity on the cell wall. frontiersin.orgnih.gov

One such example involves the fusion of Cecropin A with AbEndolysin, an endolysin from a bacteriophage that infects Acinetobacter baumannii. frontiersin.org This engineered chimeric endolysin, also referred to as eAbEndolysin, demonstrated a significant increase in bactericidal activity, ranging from a 2- to 8-fold enhancement against various MDR A. baumannii clinical isolates compared to the parental endolysin alone. frontiersin.orgnih.gov In another study, a novel endolysin, ST01, from a Salmonella typhimurium phage, showed minimal lytic activity on its own. nih.gov However, when Cecropin A was fused to its N-terminus (CecA::ST01), the resulting fusion protein exhibited increased bactericidal activity against a range of Gram-negative pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Acinetobacter baumannii, Escherichia coli, and Enterobacter cloacae. nih.gov

The enhanced activity of these fusion proteins is attributed to the membrane-permeabilizing properties of the cecropin component, which facilitates the access of the endolysin to the peptidoglycan layer. nih.govnih.gov These engineered fusion proteins, sometimes termed "Artilysins," represent a novel class of antibacterials with the potential to combat difficult-to-treat infections caused by MDR bacteria. nih.gov

Table 1: Examples of Cecropin-like Peptide Fusions with Endolysins

Fusion Protein Cecropin Component Endolysin Component Target Pathogen(s) Observed Enhancement of Activity
eAbEndolysin Cecropin A AbEndolysin Acinetobacter baumannii 2- to 8-fold increase in bactericidal activity against MDR clinical isolates. frontiersin.org
CecA::ST01 Cecropin A ST01 P. aeruginosa, K. pneumoniae, A. baumannii, E. coli, E. cloacae Increased bactericidal activity against various Gram-negative pathogens. nih.gov

Enhancing Stability and Efficacy through Modifications

The therapeutic potential of naturally occurring antimicrobial peptides, including Cecropin-D-like peptides, can be limited by issues such as instability in physiological conditions and potential toxicity. nih.gov Consequently, various modification strategies are employed to enhance their stability and efficacy. These approaches include amino acid substitutions, hybridization with other peptides, and the incorporation of non-proteinogenic amino acids. nih.govnih.govmdpi.com

One effective strategy is the creation of hybrid peptides. The N-terminal fragment of Cecropin A, specifically the CA(1-8) region, which is highly α-helical, has been used in hybridization to improve the antimicrobial activity and cell selectivity of other peptides. nih.gov Hybridization can leverage the functional sequences of different peptides to design novel AMPs with improved stability in the presence of salts and serum. nih.gov For instance, a hybrid peptide, CA-FO, demonstrated robust antimicrobial activity in the presence of human serum and salts at physiological concentrations. nih.gov

Modifications to the primary sequence of Cecropin-D-like peptides have also been shown to bolster their activity. The introduction of specific amino acid residues can increase the peptide's net positive charge and enhance the distribution of basic residues on the polar face of the molecule, which has been shown to improve antibacterial activity against Gram-negative bacteria. nih.gov For example, a synthetic derivative of a Cecropin D-like peptide, ΔM2, with a net charge of +9, exhibited potent activity against Gram-negative bacteria. nih.gov Furthermore, the substitution of certain amino acids with tryptophan or the inclusion of D-amino acids can lead to improved fungicidal activity due to increased resistance to microbial proteolysis. nih.gov

The introduction of non-proteinogenic amino acids is another advanced approach to enhance stability. For example, replacing lysine (B10760008) residues with 4-aminopiperidine-4-carboxylic acid (Api), a cyclized cationic residue, has been shown to enhance resistance to digestive enzymes while preserving the helical structure and antimicrobial activity of the peptide. mdpi.com Similarly, the incorporation of 2-aminoisobutyric acid (Aib), which acts as a helical structure inducer, can lead to potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. mdpi.com These modifications aim to prolong the half-life of the peptides, making them more viable as therapeutic agents. mdpi.com

Table 2: Modification Strategies for Cecropin-D-like Peptides

Modification Strategy Example Effect on Peptide Properties
Hybridization Fusing the N-terminal fragment of Cecropin A (CA(1-8)) with other peptides. nih.gov Improved stability in physiological salt concentrations and serum; enhanced antimicrobial activity and cell selectivity. nih.gov
Amino Acid Substitution Creation of synthetic peptide ΔM2 from a Cecropin D-like sequence with an increased net positive charge. nih.gov Enhanced activity against Gram-negative bacteria. nih.gov
Amino Acid Substitution Replacing certain amino acids with tryptophan or D-amino acids. nih.gov Improved fungicidal activity and increased resistance to microbial proteolysis. nih.gov
Incorporation of Non-proteinogenic Amino Acids Replacing Lysine with 4-aminopiperidine-4-carboxylic acid (Api). mdpi.com Enhanced resistance to digestive enzymes while maintaining antimicrobial activity. mdpi.com
Incorporation of Non-proteinogenic Amino Acids Introduction of 2-aminoisobutyric acid (Aib). mdpi.com Potent antimicrobial activity against MDR bacteria. mdpi.com

Potential Research Applications and Future Directions Non Human Focus

Development of Novel Antimicrobial Strategies for Animal Health

The increasing prevalence of antibiotic resistance in veterinary medicine necessitates the development of alternative antimicrobial agents. Cecropin-D-like peptides offer a potential solution due to their potent activity against a wide range of pathogens and a lower propensity for inducing resistance compared to conventional antibiotics.

Cecropin-D-like peptides and their parent compounds, cecropins, are being investigated as alternatives to antibiotic growth promoters in animal feed. nih.govnih.gov Dietary supplementation with these peptides has shown potential in improving animal health and performance.

In aquaculture, the use of antimicrobial peptides is a promising strategy to control infectious diseases. For instance, studies have shown that cecropins can modulate the intestinal microbiome of fish, which plays a crucial role in nutrition, metabolism, and immunity. nih.gov Although the effects of AMPs in aquaculture are complex due to their stability in water, research indicates that dietary supplementation can enhance growth performance, antioxidant capabilities, and resistance to pathogens like Aeromonas hydrophila in species such as grass carp. nih.gov

In livestock, dietary cecropins have been shown to improve nutrient utilization and intestinal health. In broilers, supplementation with a cecropin (B1577577) hybrid increased nitrogen retention and crude fat digestibility. nih.gov For weaned piglets challenged with Escherichia coli, cecropin-containing diets improved the villus-height-to-crypt-depth ratio in the jejunum and ileum, indicating enhanced intestinal morphology and absorptive capacity. nih.govnih.gov Research on growing male minks has also shown that dietary supplementation with cecropin antimicrobial peptides can improve growth performance and intestinal health. nih.gov

Below is a table summarizing the effects of cecropin supplementation in various animal species as reported in research studies.

Animal SpeciesCecropin Type/DerivativeObserved Effects
Common Carp (Cyprinus carpio)Cecropin ADImproved intestinal immunity and enhanced disease resistance. nih.gov
BroilersCecropin HybridImproved growth performance, nutrient utilization, and intestinal morphology. nih.gov
PigletsCecropinsImproved villus-height-to-crypt-depth ratio in the jejunum and ileum after E. coli challenge. nih.govnih.gov
Growing Male Minks (Neovison vison)Cecropin Antimicrobial Peptides (CAD)Improved growth performance and intestinal health. nih.gov

Biomaterial-associated infections are a significant concern in veterinary medicine, particularly with the use of implants and other medical devices. The surfaces of these devices are prone to colonization by microbes, leading to biofilm formation and subsequent infection. Cecropins and their synthetic analogs are being explored as coatings for biomaterials to prevent such infections. nih.gov

The anti-biofilm activity of these peptides makes them suitable candidates for this application. nih.gov By coating veterinary devices with cecropin-D-like peptides, it may be possible to reduce the incidence of post-operative infections and improve the biocompatibility of implants. This preventative strategy could decrease the reliance on systemic antibiotics and minimize the risk of antibiotic resistance development. nih.govmdpi.com

Agricultural Applications

Beyond animal health, cecropin-D-like peptides have significant potential in agriculture for managing plant diseases and controlling pests. Their antimicrobial properties can be harnessed to protect crops from a variety of pathogens.

Fungal and bacterial pathogens cause substantial losses in crop yields annually. Cecropin-derived peptides have demonstrated potent antifungal activity against several agronomically important fungal pathogens. apsnet.orgresearchgate.net Research has shown that even short synthetic peptides derived from the N-terminal region of cecropin A can inhibit the growth of fungi such as Phytophthora infestans, Fusarium moniliforme, and Fusarium oxysporum at low micromolar concentrations. researchgate.net

The development of transgenic plants expressing genes for antimicrobial peptides is a key area of research for enhancing disease resistance. plantbreedbio.org Expressing cecropin-based genes in crops could provide inherent protection against a broad spectrum of pathogens, reducing the need for chemical fungicides. apsnet.orgresearchgate.net The table below presents the in vitro antifungal activity of a cecropin A-derived peptide against various plant pathogens.

Fungal PathogenIC50 (µM) of Cecropin A-Derived Peptide
Phytophthora infestans~5
Fusarium moniliforme~10
Fusarium oxysporum~15

Data synthesized from dose-response curves in published research. researchgate.net

As naturally occurring defense molecules in insects, cecropins are an integral part of the insect innate immune system. nih.govnih.gov This intrinsic link to insect biology suggests their potential application in novel pest control strategies. While direct insecticidal activity is not the primary mode of action for all cecropins, their role in combating insect pathogens could be exploited. Genetically engineering crops to express cecropin-D-like peptides could not only protect them from microbial diseases but also potentially make them less susceptible to certain insect pests by targeting their microbial symbionts or by directly affecting the pests themselves. Further research is needed to fully explore this application.

Basic Research on Innate Immune Mechanisms

Cecropin-D-like peptides are valuable molecular tools for fundamental research into innate immunity. nih.govnih.gov As key effector molecules of the innate immune system, studying their structure, function, and mechanism of action provides critical insights into how organisms defend themselves against pathogens. nih.govmdpi.com

Research on cecropin-D-like peptides has elucidated key aspects of their antimicrobial action, which primarily involves interaction with and disruption of microbial cell membranes. nih.govmdpi.com These peptides are typically cationic and amphipathic, allowing them to selectively target the negatively charged membranes of microbes over the zwitterionic membranes of host cells. nih.govfrontiersin.org Studies using model membranes have shown that modifications to the net charge of cecropin D-like peptides can significantly enhance their antimicrobial activity. nih.gov For example, increasing the net positive charge of a Galleria mellonella cecropin D-like peptide from neutral to +5 and +9 resulted in an eightfold increase in antimicrobial activity. nih.gov

Furthermore, these peptides can have immunomodulatory effects, influencing the host's immune response to infection. nih.govmdpi.com Understanding these dual functions is crucial for developing new therapeutics that not only kill pathogens directly but also modulate the host's immune response for a more effective clearance of infection. The study of cecropin-D-like peptides continues to contribute to our fundamental understanding of host-pathogen interactions and the evolution of innate defense mechanisms. mdpi.com

Exploration of Structure-Activity Relationships for Enhanced Functionality

The antimicrobial potency of Cecropin-D-like peptides is intrinsically linked to their specific structural characteristics. Research into the structure-activity relationship (SAR) aims to decipher these connections to design novel peptides with superior functionality.

Cecropin-like peptides are cationic, α-helical peptides. nih.gov Their structure typically consists of an amphipathic N-terminal α-helix, a flexible hinge region often containing proline and glycine (B1666218) residues, and a more hydrophobic C-terminal α-helix. frontiersin.orgnih.gov This distinct architecture is crucial for their antimicrobial action, which primarily involves interaction with and disruption of microbial cell membranes. nih.gov

Key structural determinants for activity include:

Cationicity and Amphipathicity : The positively charged amino acid residues (like Lysine (B10760008) and Arginine) in the N-terminal helix are crucial for the initial electrostatic attraction to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. nih.govtandfonline.com The amphipathic nature, with distinct polar and nonpolar faces, facilitates peptide insertion into the lipid bilayer. frontiersin.org

Hydrophobicity : The hydrophobic C-terminal region is believed to enhance the peptide's interaction with the hydrophobic core of the cell membrane, contributing to membrane permeabilization and disruption. mdpi.com

Specific Amino Acid Residues : The presence of aromatic residues like Tryptophan (Trp) and Phenylalanine (Phe) in the N-terminal helix has been shown to be important for the initial binding and anchoring of the peptide to the microbial membrane. nih.govscienceopen.com For instance, studies on papiliocin, a cecropin-like peptide, highlighted that Trp² and Phe⁵ are key residues for interacting with bacterial and fungal membranes. nih.gov

Hinge Region : The flexible hinge provides the necessary conformational freedom for the two helical domains to orient optimally for membrane disruption. nih.gov

By modifying these structural features, researchers can enhance the peptides' functionality. For example, increasing the net positive charge of the N-terminal helix can improve activity against Gram-positive bacteria. nih.gov Similarly, strategic substitution of amino acids to optimize hydrophobicity and helicity can lead to synthetic derivatives with broader and more potent antimicrobial spectra than the native peptide. frontiersin.org A study on synthetic peptides derived from Galleria mellonella cecropin D, designated ΔM2, ΔM3, and ΔM4, demonstrated that modifications to charge and hydrophobicity significantly influenced their antimicrobial and anticancer properties. frontiersin.orgmdpi.comnih.gov

Peptide DerivativeParent PeptideKey Structural ModificationsImpact on FunctionalityReference
PapiliocinCecropin A (comparison)Higher net positive charge (+6) in N-terminal helix compared to Cecropin A (+5).Demonstrated higher activity against Gram-positive bacteria. nih.gov
ΔM2G. mellonella Cecropin DSynthetic derivative with 39 amino acids and a net charge of +9.Acts most effectively against Gram-negative bacteria. frontiersin.org
ΔM3ΔM220-amino acid N-terminal fragment of ΔM2 with a net charge of +8.High activity against Staphylococcus aureus. mdpi.com
ΔM4ΔM220-amino acid N-terminal fragment of ΔM2 with substitutions increasing hydrophobicity (Trp, Tyr residues); net charge of +7.Effectively reduced C. albicans biofilm formation and viability. frontiersin.orgmdpi.com
CAMP-CecDΔM218-amino acid N-terminal fragment of ΔM2 with a net charge of +9.Showed bactericidal effect against wild-type and multidrug-resistant P. aeruginosa and K. pneumoniae. nih.gov

Methodological Advancements in Peptide Production and Characterization

The transition of Cecropin-D-like peptides from laboratory curiosities to practical tools hinges on the development of efficient and scalable production and characterization methods.

Production Methodologies:

Two primary strategies are employed for producing these peptides: chemical synthesis and biosynthesis. mdpi.com

Chemical Synthesis : Solid-Phase Peptide Synthesis (SPPS) is a common method for producing peptides at a laboratory scale. It offers flexibility in incorporating unnatural amino acids and modifications. mdpi.com However, for longer peptides (typically >25 amino acids), the yield and purity can decrease, making large-scale production cost-prohibitive. mdpi.com

Biosynthesis (Recombinant Production) : This approach offers a more cost-effective and scalable alternative for large-scale production. mdpi.com It involves expressing the gene encoding the peptide in a host organism. Common expression systems include:

Escherichia coli : A widely used prokaryotic host due to its rapid growth and well-understood genetics. A significant challenge is the potential toxicity of the antimicrobial peptide to the host cell itself. mdpi.comacs.org To overcome this, peptides are often expressed as fusion proteins with a larger partner protein (e.g., Thioredoxin, Calmodulin, or inteins), which masks the peptide's toxicity and can protect it from proteolytic degradation. acs.orgresearchgate.net The target peptide is later cleaved from the fusion partner.

Pichia pastoris : This methylotrophic yeast is a popular eukaryotic expression system that can perform post-translational modifications and secrete the recombinant protein into the culture medium, simplifying purification. nih.govspandidos-publications.comnih.gov Studies have demonstrated the successful high-level expression and secretion of functional Cecropin D (up to 485.24 mg/L) and Cecropin B using P. pastoris. nih.govnih.govspandidos-publications.com

Characterization Techniques:

Once produced, the peptides must be rigorously characterized to confirm their identity, purity, structure, and activity.

TechniquePurposeTypical Application for Cecropin-D-like Peptides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Purification and purity assessmentUsed to purify the peptide from crude synthesis mixtures or culture supernatants to >95% purity.
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)Purity and molecular weight estimationOften Tricine-SDS-PAGE is used to resolve these small peptides and confirm the correct size of the expressed product.
Mass Spectrometry (e.g., MALDI-TOF)Precise molecular weight determination and sequence verificationConfirms the identity of the synthesized or expressed peptide by matching its mass to the theoretical calculated mass.
Circular Dichroism (CD) SpectroscopySecondary structure analysisDetermines the peptide's secondary structure (e.g., α-helical content) in different environments, such as in solution or membrane-mimicking micelles (e.g., SDS).
Nuclear Magnetic Resonance (NMR) SpectroscopyThree-dimensional structure determinationProvides high-resolution 3D structures of the peptide in membrane-mimetic environments (e.g., DPC micelles), revealing details about helix formation and orientation.
Antimicrobial Assays (e.g., Broth Microdilution)Functional activity assessmentDetermines the Minimum Inhibitory Concentration (MIC) against a panel of microorganisms to quantify the peptide's antimicrobial potency.

Investigating Resistance Mechanisms to Cecropin-D-like Peptides in Microorganisms

While a key advantage of antimicrobial peptides is the lower propensity for inducing resistance compared to conventional antibiotics, microorganisms can still develop resistance. nih.govmdpi.com Understanding these mechanisms is crucial for the sustainable application of Cecropin-D-like peptides and for designing next-generation peptides that can evade these defenses. As cationic antimicrobial peptides, Cecropin-D-like peptides are vulnerable to resistance mechanisms that have evolved in bacteria and fungi. tandfonline.comresearchgate.net

Major microbial resistance strategies include:

Modification of the Cell Envelope : This is one of the most common strategies. By altering the net surface charge, microbes can electrostatically repel the positively charged peptides. tandfonline.comnih.gov

In Gram-negative bacteria , this can involve the enzymatic modification of the lipid A portion of LPS, adding positively charged moieties like 4-amino-4-deoxy-L-arabinose (L-Ara4N) or phosphoethanolamine (pEtN). This reduces the net negative charge of the outer membrane, weakening the initial attraction of the peptide. tandfonline.com

In Gram-positive bacteria , D-alanylation of teichoic acids introduces positive charges into the cell wall, again creating an electrostatic barrier. nih.gov Another mechanism is the modification of membrane phospholipids, such as lysyl-phosphatidylglycerol (L-PG) synthesis, which adds a positive charge to the cell membrane. nih.gov

Proteolytic Degradation : Some bacteria secrete proteases that can cleave and inactivate the peptides before they can reach their target membrane. nih.gov

Efflux Pumps : Bacteria can employ membrane-embedded transporter proteins, known as efflux pumps, to actively expel the peptides from the cell, preventing them from reaching a lethal intracellular concentration. mdpi.com

Biofilm Formation and Sequestration : Microorganisms within a biofilm are encased in an extracellular polymeric substance (EPS) matrix. This matrix, which can contain negatively charged components like extracellular DNA, can bind and sequester the cationic peptides, preventing them from reaching the cells embedded deeper within the biofilm. mdpi.commdpi.com Some bacteria also release outer membrane vesicles (OMVs) that act as decoys, binding the peptides away from the cell surface. mdpi.com

Inducible and Reversible Resistance : Studies on Cecropin B have shown that some fish bacterial pathogens can develop an inducible and reversible resistance upon exposure to the peptide, suggesting an adaptive response rather than a permanent genetic mutation. nih.gov

Investigating these mechanisms in specific pathogens targeted by Cecropin-D-like peptides will inform strategies to counteract them, such as using peptide cocktails or modifying peptides to be resistant to proteolysis.

Bioengineering for Sustainable Production and Delivery Systems

Bioengineering plays a pivotal role in harnessing the full potential of Cecropin-D-like peptides by addressing the challenges of production cost, scalability, and stability.

Sustainable Production Systems:

The goal is to develop cost-effective, high-yield production platforms. While bacterial and yeast systems are well-established, research is expanding to other hosts for more sustainable and specialized production. nih.gov

Plant-Based Expression ("Molecular Farming") : Plants offer a potentially low-cost and highly scalable system for producing recombinant proteins, including antimicrobial peptides. oup.com Expressing peptides in plants could reduce production costs associated with complex fermenters and sterile conditions. However, challenges remain, including potential degradation of the peptides by plant proteases and achieving high expression levels. oup.com Pathogen-inducible promoters are being explored to confine peptide expression to the site of infection, minimizing potential negative effects on the plant itself. oup.com

Optimizing Existing Systems : Bioengineering efforts continue to improve E. coli and P. pastoris systems. Strategies include codon optimization of the peptide gene to match the host's preference, engineering host strains to reduce protease activity, and developing more efficient fusion partner and cleavage systems to improve yield and simplify purification. nih.govresearchgate.net

Engineered Delivery Systems:

Beyond production, bioengineering is essential for developing effective delivery systems. Native peptides can be susceptible to degradation or inactivation in complex environments. frontiersin.org

Peptide Engineering : As discussed in the SAR section, the peptide sequence itself can be bioengineered to improve functionality. This includes substituting amino acids to increase stability against proteases, enhancing salt resistance for activity in high-ionic-strength environments, and modifying charge or hydrophobicity to broaden the antimicrobial spectrum. nih.govfrontiersin.org

Nanotechnology : The development of nanocarriers represents a promising frontier for peptide delivery. Encapsulating or immobilizing Cecropin-D-like peptides on nanoparticles or other biomaterials could protect them from degradation, increase their local concentration at the target site, and potentially reduce the amount of peptide needed for an effect. nih.gov Such systems are being explored for applications like coating medical devices to prevent infections or for targeted delivery in agricultural settings.

These integrated bioengineering approaches are essential for transforming Cecropin-D-like peptides into viable, sustainable, and effective antimicrobial solutions for a range of non-human applications.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to assess Cecropin-D-like peptide’s antimicrobial activity against Gram-positive and Gram-negative bacteria?

  • Methodological Answer : Use standardized minimum inhibitory concentration (MIC) assays under controlled conditions (e.g., broth microdilution) to quantify antibacterial efficacy. For example, testing against Micrococcus luteus and Escherichia coli D31 requires distinct media (e.g., Mueller-Hinton broth) and incubation periods (18–24 hours at 37°C) . Include positive controls (e.g., conventional antibiotics) and negative controls (vehicle-only treatments) to validate results.
  • Data Consideration : Note discrepancies in MIC values across bacterial strains (e.g., E. coli D31 MIC = 8.6 µM vs. E. coli ATCC 25922 resistance), which may relate to membrane lipid composition or peptide stability .

Q. How can researchers investigate the structure-function relationship of this compound to optimize its antifungal activity?

  • Methodological Answer : Employ NMR spectroscopy or molecular dynamics (MD) simulations to analyze peptide secondary structures (e.g., α-helical motifs) and their interaction with fungal membranes. For instance, hybrid peptides containing D-amino acids or α,β-dehydrophenylalanine residues have shown altered stability and activity against Aspergillus niger . Pair structural data with functional assays (e.g., membrane permeability assays using propidium iodide) to correlate conformational changes with antifungal efficacy.

Advanced Research Questions

Q. What strategies address contradictions in this compound’s activity across studies, such as variable MICs for closely related bacterial strains?

  • Methodological Answer : Conduct comparative genomic and proteomic analyses of bacterial strains to identify resistance mechanisms (e.g., efflux pumps, membrane modifications). For example, E. coli D31’s sensitivity (MIC = 8.6 µM) versus E. coli ATCC 25922’s resistance may stem from differences in lipopolysaccharide (LPS) structure . Validate hypotheses via gene knockout experiments (e.g., deleting lpxC to alter LPS biosynthesis) and reassessing MICs.
  • Data Analysis : Use statistical tools (e.g., ANOVA with post-hoc tests) to evaluate significance of observed differences and control for batch-to-batch peptide variability.

Q. How can peptide-array experiments be designed to map this compound’s binding motifs and enhance specificity?

  • Methodological Answer : Utilize high-density peptide arrays to screen interactions with microbial membrane components (e.g., lipid A, phosphatidylglycerol). Follow EMBnet’s checklist for reproducibility: (1) Standardize array surface chemistry (e.g., cellulose membranes), (2) include triplicate spots for statistical rigor, and (3) validate hits via surface plasmon resonance (SPR) .
  • Advanced Consideration : Integrate machine learning models (e.g., random forests) to predict binding affinities from array data and guide rational peptide redesign .

Q. What experimental frameworks are suitable for studying this compound’s synergy with conventional antibiotics?

  • Methodological Answer : Perform checkerboard assays to determine fractional inhibitory concentration indices (FICI). For example, combine sub-inhibitory doses of this compound with β-lactams or fluoroquinolones and assess synergistic effects against multidrug-resistant Listeria monocytogenes . Use time-kill curves to monitor dynamic interactions over 24 hours.
  • Data Interpretation : Synergy (FICI ≤0.5) may result from peptide-induced membrane damage enhancing antibiotic uptake. Confocal microscopy with fluorescently labeled antibiotics can visualize this mechanism .

Research Design and Data Contradiction Management

Q. How should researchers control for experimental variables affecting this compound’s stability in antimicrobial assays?

  • Methodological Answer : Pre-treat peptides with protease inhibitors (e.g., phenylmethylsulfonyl fluoride) or use serum-supplemented media to mimic in vivo conditions. Monitor peptide degradation via HPLC or mass spectrometry at assay endpoints .
  • Troubleshooting : If activity varies between labs, cross-validate protocols (e.g., peptide storage temperature, solvent composition) and share raw data via repositories like Zenodo for transparency .

Q. What bioinformatics approaches resolve discrepancies in this compound’s taxonomic specificity across studies?

  • Methodological Answer : Perform phylogenetic analysis of microbial targets using tools like BLAST or OrthoFinder to identify conserved membrane proteins or efflux systems. For instance, resistance in Bacillus circulans may correlate with ABC transporter gene clusters absent in sensitive strains . Validate predictions via heterologous expression in model organisms (e.g., E. coli BL21) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.